N-(4-methoxyphenyl)acridin-9-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61421-82-7 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
QQQZGKVRDOCMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-methoxyphenyl)acridin-9-amine
This guide provides a comprehensive overview of the synthetic protocols for N-(4-methoxyphenyl)acridin-9-amine, a compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the 9-position of the acridine core with 4-methoxyaniline (p-anisidine). The most common precursor is 9-chloroacridine. Two primary catalytic methods are employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical method involves the use of a copper catalyst to facilitate the coupling of an aryl halide with an amine.[1][2][3] The reaction often requires high temperatures and polar aprotic solvents.[1] A modified procedure for related 9-aminoacridine derivatives involves reacting 9-chloroacridine with the desired amine in phenol at elevated temperatures.[4]
-
Buchwald-Hartwig Amination: A more modern and versatile approach, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5][6][7][8] This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation, though it requires a specific palladium catalyst and ligand system.[5][6]
This guide will focus on a detailed protocol based on the principles of the Ullmann-type condensation, which is well-documented for the synthesis of analogous 9-aminoacridine derivatives.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.
| Parameter | Value | Notes and References |
| Reactants | ||
| 9-Chloroacridine | 1 molar equivalent | Starting material. Can be synthesized via cyclization of N-phenylanthranilic acid with phosphorus oxychloride.[4] |
| 4-Methoxyaniline (p-Anisidine) | 1 molar equivalent | The amine nucleophile. |
| Phenol | Solvent | Also acts as a reactant to form an intermediate phenoxyacridine, which then reacts with the amine.[4] |
| Reaction Conditions | ||
| Temperature | 100 °C, then reflux | The initial reaction with phenol is at 100 °C, followed by reflux after the addition of the amine.[4] |
| Reaction Time | 3 hours total | 1 hour for the formation of the phenoxyacridine intermediate, followed by 2 hours of reflux with the amine.[4] |
| Atmosphere | Nitrogen | To prevent oxidation and side reactions.[4] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₂₀H₁₆N₂O | |
| Molecular Weight | 298.36 g/mol | |
| Yield | ~85% (Typical for similar reactions) | Yields for analogous 9-aminoacridine syntheses using this method are reported to be high (e.g., 86% for 9-[(4'-methyl)phenylamino]acridine hydrochloride).[4] The exact yield for the title compound may vary. |
| Appearance | Yellow crystalline solid (Expected) | Based on the appearance of similar N-aryl-9-aminoacridine compounds.[9] |
| Melting Point | Not explicitly reported in search results. | The melting point for a related compound, N-(4-methoxyphenyl)picolinamide, is 362–363 K (89-90 °C).[10] Acridine derivatives typically have higher melting points; for example, 9-[(4'-methyl)phenylamino]acridine hydrochloride has a melting point of 262 °C.[4] |
Experimental Protocol: Ullmann-Type Synthesis
This protocol is adapted from a general procedure for the synthesis of 9-aminoacridine derivatives.[4]
Materials:
-
9-Chloroacridine
-
4-Methoxyaniline (p-Anisidine)
-
Phenol
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware for reflux under an inert atmosphere
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 9-chloroacridine (1 equivalent) and phenol (sufficient to dissolve the starting material, acting as the solvent).
-
Intermediate Formation: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 1 hour. During this time, the 9-chloroacridine is expected to react with phenol to form a phenoxyacridine intermediate.
-
Amine Addition: After 1 hour, add 4-methoxyaniline (1 equivalent) to the reaction mixture.
-
Reflux: Increase the temperature to bring the mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol).
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the resulting residue in a small amount of ethanol (e.g., 5 ml).
-
Pour the ethanolic solution into diethyl ether to precipitate the product.
-
Collect the precipitate by filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid thoroughly with diethyl ether to remove any residual phenol and unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield the final this compound.[4]
-
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of N-(4-methoxyphenyl)acridin-9-amine, a significant derivative of the 9-aminoacridine scaffold. Acridine derivatives are a well-established class of compounds known for their ability to intercalate with DNA, leading to a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] This guide details the primary synthetic methodologies, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.
Synthetic Strategies
The synthesis of this compound is primarily achieved through the formation of a crucial carbon-nitrogen bond between the C9 position of the acridine core and the amino group of p-anisidine. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed nucleophilic aromatic substitution reaction.[3] In this approach, 9-chloroacridine is reacted with p-anisidine at elevated temperatures. The reaction is typically carried out in a high-boiling polar solvent, such as phenol, which can also act as a reactant to form a phenoxyacridine intermediate that subsequently reacts with the amine.[4]
Buchwald-Hartwig Amination
A more contemporary and often milder alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[5][6][7] This method generally offers higher yields, greater functional group tolerance, and less harsh reaction conditions compared to the Ullmann condensation. The reaction involves the coupling of an aryl halide (9-chloroacridine) with an amine (p-anisidine) in the presence of a palladium catalyst and a suitable ligand.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from general procedures for the synthesis of 9-aminoacridine derivatives.[4]
Materials:
-
9-chloroacridine
-
p-Anisidine (4-methoxyaniline)
-
Phenol
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9-chloroacridine (1.0 equivalent) in molten phenol at 100 °C under a nitrogen atmosphere.
-
Stir the mixture for 1 hour.
-
Add p-anisidine (1.0 equivalent) to the reaction mixture.
-
Increase the temperature and maintain reflux for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in a minimal amount of ethanol (e.g., 5 mL).
-
Pour the ethanolic solution into diethyl ether to precipitate the product.
-
Collect the precipitate by filtration using a Büchner funnel and wash thoroughly with diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol/ethyl acetate.[4]
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8][9]
Materials:
-
9-chloroacridine
-
p-Anisidine (4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add 9-chloroacridine (1.0 equivalent) and p-anisidine (1.1-1.2 equivalents).
-
Add the anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Reference |
| Starting Materials | 9-chloroacridine, p-anisidine | 9-chloroacridine, p-anisidine | [4][8] |
| Catalyst | Copper (often generated in situ) | Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligand | [4][5] |
| Reaction Conditions | High temperature (reflux in phenol) | Moderate temperature (80-110 °C) | [4][8] |
| Typical Yield | Moderate to good (can be variable) | Good to excellent | [4][7] |
| Purity | Often requires extensive purification | Generally cleaner reaction profile | [4][7] |
Note: Specific yield and melting point data for this compound were not explicitly found in the search results. The data presented is based on general trends for these reaction types.
Visualizations
Synthesis of this compound via Ullmann Condensation
Caption: Ullmann Condensation Pathway.
Synthesis of this compound via Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Pathway.
General Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-(4-methoxyphenyl)acridin-9-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-anilinoacridine class of compounds known for their potential as therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogues to provide a robust profile for research and development purposes.
Core Chemical Properties
This compound belongs to a class of compounds extensively studied for their biological activities, primarily as anticancer agents. Its structure features a planar acridine core, which is crucial for its primary mechanism of action, linked to a 4-methoxyphenyl group at the 9-position via an amino bridge.
Physicochemical Data
Quantitative data for this compound and its close structural analogues are summarized below. It is important to note that where direct experimental values for the target compound are unavailable, data from closely related compounds are provided for estimation purposes.
| Property | This compound (Predicted/Calculated) | N-(3,5-dimethoxyphenyl)acridin-9-amine (Experimental)[1] | N-(2-methoxyphenyl)acridin-9-amine (Experimental)[2] | 9-Aminoacridine (Parent Compound, Experimental)[3][4][5] |
| Molecular Formula | C₂₀H₁₆N₂O | C₂₁H₁₈N₂O₂ | C₂₀H₁₆N₂O | C₁₃H₁₀N₂ |
| Molecular Weight | 300.36 g/mol | 330.39 g/mol | 300.4 g/mol | 194.23 g/mol |
| Melting Point | Not available | 184.0-186.0 °C | Not available | ~300 °C |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Not available | 35.5 µg/mL (pH 7.4) | Soluble in alcohol |
| pKa | Not available | Not available | Not available | 9.9 |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While a complete set of spectra for the target compound is not publicly available, the expected characteristics can be inferred from its structural components and related compounds.
| Spectral Data | Expected Characteristics for this compound |
| ¹H NMR | Signals corresponding to the protons of the acridine ring system (typically in the aromatic region, δ 7.0-8.5 ppm), the methoxy group (a singlet around δ 3.8 ppm), and the protons of the 4-methoxyphenyl ring. |
| ¹³C NMR | Resonances for the carbon atoms of the acridine core, the 4-methoxyphenyl ring, and the methoxy group (around 55 ppm). |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (m/z ≈ 300.36). |
| UV-Vis | Characteristic absorption maxima in the UV-visible region, typical for the acridine chromophore, likely in the range of 400-430 nm[6]. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 9-anilinoacridine derivatives is the nucleophilic substitution of 9-chloroacridine with the corresponding aniline.[1]
Reaction: 9-chloroacridine + 4-methoxyaniline → this compound
Materials:
-
9-chloroacridine
-
4-methoxyaniline (p-anisidine)
-
Absolute Ethanol
-
Potassium Carbonate
-
Potassium Iodide (catalyst)
Procedure:
-
Dissolve 4-methoxyaniline (1 equivalent) and potassium carbonate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for approximately 45 minutes.
-
Add 9-chloroacridine (0.5 equivalents) and a catalytic amount of potassium iodide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the purified this compound.[1]
Biological Activity and Mechanism of Action
Derivatives of 9-anilinoacridine are well-established as biologically active molecules, with a primary mode of action involving interaction with DNA.[7] Their planar tricyclic acridine core allows them to intercalate between the base pairs of the DNA double helix.[6][8]
DNA Intercalation and Topoisomerase II Inhibition
The primary molecular target of many 9-anilinoacridines is DNA topoisomerase II, a crucial enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[7][9]
The mechanism involves the following steps:
-
DNA Intercalation: The planar acridine moiety of this compound inserts itself between adjacent base pairs of the DNA double helix.[8]
-
Stabilization of the Cleavable Complex: Topoisomerase II functions by creating a transient double-strand break in the DNA, passing another DNA segment through the break, and then religating the broken strands. 9-Anilinoacridines stabilize the intermediate stage of this process, known as the "cleavable complex," where the enzyme is covalently attached to the 5'-ends of the broken DNA.[7][10]
-
Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
-
Induction of Apoptosis: The persistence of these DNA double-strand breaks triggers the cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[11]
This mechanism makes these compounds potent anticancer agents, as they selectively target rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.[7]
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its chemical properties are largely defined by the 9-anilinoacridine core, which dictates its primary mechanism of action as a DNA intercalator and topoisomerase II inhibitor. While specific experimental data for this exact molecule is limited, the information available for its analogues provides a strong foundation for further research. The synthetic route is well-established, allowing for the generation of material for further biological and pharmacological evaluation. Future studies should focus on obtaining a complete experimental characterization of this compound and exploring its efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy N-(2-methoxyphenyl)acridin-9-amine | 75775-77-8 [smolecule.com]
- 3. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]
- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic substituted 9-Anilinoacridines as Topoisomerase II Inhibitors [jscimedcentral.com]
- 8. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of compounds, which are recognized for their potent anti-neoplastic properties. The core mechanism of action for this class of molecules is multifactorial, primarily revolving around their ability to interact with cellular DNA and modulate key signaling pathways that govern cell survival and proliferation. This technical guide synthesizes the established mechanisms for 9-aminoacridine derivatives and applies them to this compound, providing a detailed overview of its anticipated biological effects. The primary modes of action include DNA intercalation and the inhibition of topoisomerase enzymes, leading to downstream effects such as cell cycle arrest and apoptosis. Furthermore, this compound class is known to modulate critical cancer-related signaling cascades, including the PI3K/AKT/mTOR and p53 pathways. This document provides a comprehensive overview of these mechanisms, supported by representative quantitative data from closely related analogs, detailed experimental protocols, and visualizations of the key cellular processes.
Core Mechanisms of Action
The anticancer activity of this compound is believed to be driven by a combination of the following core mechanisms, characteristic of the 9-aminoacridine scaffold.
DNA Intercalation
The planar tricyclic ring structure of the acridine core is a key feature that allows it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically distorts the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription.[3] The binding is stabilized by van der Waals forces and can be influenced by the nature of the substituent at the 9-position.[1] The 4-methoxyphenyl group in this compound likely influences the binding affinity and specificity.
Topoisomerase Inhibition
A major cytotoxic mechanism of 9-aminoacridine derivatives is the inhibition of topoisomerase I and II enzymes.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death.[5]
Modulation of Key Signaling Pathways
9-Aminoacridine derivatives have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][7] This inhibition is thought to occur through the downregulation of the p110γ catalytic subunit of PI3K.[6][7] The subsequent decrease in AKT and mTOR activity can lead to reduced protein synthesis and cell growth, contributing to the compound's anti-neoplastic effects.
The tumor suppressor protein p53 plays a central role in preventing cancer formation. 9-Aminoacridines have been demonstrated to activate and stabilize p53.[8] This activation is not typically mediated by the classical DNA damage response involving phosphorylation of p53, but rather by preventing its ubiquitination and subsequent degradation.[8] Activated p53 can then induce cell cycle arrest or apoptosis.
Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. 9-Aminoacridine derivatives have been found to suppress NF-κB signaling, further contributing to their pro-apoptotic effects.[6]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[9] 9-Aminoacridine derivatives typically induce cell cycle arrest in the G2/M phase, preventing cells from proceeding through mitosis.[9] Apoptosis is triggered through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.
Quantitative Data (Representative for 9-Aminoacridine Derivatives)
Table 1: Cytotoxicity of Representative 9-Aminoacridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 9-Aminoacridine | HCT-116 | ~5 | [4] |
| Amsacrine (m-AMSA) | K562 | 0.03 | [10] |
| Amsacrine (m-AMSA) | A549 | 10.3 | [10] |
| Acridine Derivative 17a | MCF7 | 0.0186 | [11] |
| Acridine Derivative 17b | SR | 0.038 | [11] |
Table 2: Topoisomerase Inhibition by Representative 9-Aminoacridine Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | Topoisomerase II | < 1 | [10] |
| Acridine Derivative 7 | Topoisomerase II | ~1 | [10] |
| Acridine Derivative 17a-j | Topoisomerase I & IIα | Inhibition Observed | [11] |
Table 3: DNA Binding Constants of Representative 9-Aminoacridine Derivatives
| Compound/Derivative | DNA Source | Binding Constant (Kb) (M-1) | Reference |
| Acridine Derivative 17a-j | Calf Thymus DNA | 2.81–9.03 × 104 | [11] |
| 9-Phenyl Acridine | Calf Thymus DNA | Not specified as classical intercalation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
DNA Intercalation Assay (UV-Vis Spectrophotometry)
Objective: To determine if this compound intercalates into DNA by observing changes in its absorption spectrum.
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer.
-
Determine the concentration of the ctDNA solution spectrophotometrically using an extinction coefficient of 6600 M-1 cm-1 at 260 nm.
-
Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of ctDNA in Tris-HCl buffer.
-
Incubate the solutions at room temperature for a sufficient time to allow for binding equilibrium to be reached.
-
Record the UV-Vis absorption spectra of each solution from 200 to 500 nm.
-
Analyze the spectra for changes in the absorption maximum (λmax) and absorbance intensity. A red shift (bathochromic shift) and a decrease in absorbance (hypochromism) are indicative of intercalation.
-
The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.[11]
Topoisomerase I Relaxation Assay
Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.[5]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a positive control (known inhibitor, e.g., camptothecin) and a negative control (vehicle).
-
Initiate the reaction by adding human Topoisomerase I to each tube and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Add loading dye to the samples and resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.[9][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and p53 pathways.[15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for the topoisomerase inhibition assay.
Caption: Experimental workflow for the apoptosis assay using flow cytometry.
Conclusion
This compound, as a member of the 9-aminoacridine family, is a promising anti-neoplastic agent with a multi-pronged mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerases, and modulate critical cellular signaling pathways such as PI3K/AKT/mTOR and p53, culminates in the induction of cell cycle arrest and apoptosis in cancer cells. While further studies are required to elucidate the specific quantitative aspects of these interactions for this compound, the established mechanisms for this class of compounds provide a robust framework for its continued investigation and development as a potential cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a comprehensive approach for the continued preclinical evaluation of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
The Biological Activity of N-(4-methoxyphenyl)acridin-9-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of compounds, a well-established scaffold in medicinal chemistry renowned for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its close structural analogs, with a primary focus on its anticancer properties. The document details the compound's mechanism of action, including its role as a DNA intercalator and topoisomerase inhibitor, and its influence on critical cellular signaling pathways such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways. This guide also presents available quantitative data on the cytotoxic effects of related compounds, outlines detailed experimental protocols for key biological assays, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
Acridine-based compounds have long been a subject of intense research in the field of drug discovery, owing to their planar tricyclic structure that facilitates intercalation into DNA. This interaction with the genetic material disrupts cellular processes and forms the basis of their potent biological activities, most notably their anticancer effects. This compound, a derivative of 9-aminoacridine, is of particular interest due to the electronic and steric properties conferred by the methoxyphenyl substituent. This guide synthesizes the current understanding of the biological activity of this compound and its congeners, providing a valuable resource for researchers engaged in the development of novel therapeutics.
Synthesis of N-Aryl Acridin-9-amine Derivatives
The synthesis of N-aryl acridin-9-amine derivatives, such as the closely related N-(3,5-dimethoxyphenyl)acridin-9-amine, is typically achieved through a multi-step process. A common synthetic route involves the Ullmann condensation of 2-chlorobenzoic acid with an appropriate aniline derivative, followed by cyclization to form the acridine core.
A representative synthesis of a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, involves the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline.[1] This is followed by cyclization of the resulting N-phenylanthranilic acid to 9-chloroacridine, and subsequent nucleophilic substitution with an aniline to yield the final N-aryl acridin-9-amine product.
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound and related 9-aminoacridines is their potent anticancer effect. This activity stems from a multi-faceted mechanism of action that targets fundamental cellular processes.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the acridine core is a key determinant of its biological activity, enabling it to intercalate between the base pairs of double-stranded DNA. This insertion distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, 9-aminoacridine derivatives are known inhibitors of topoisomerase enzymes. Topoisomerases are crucial for resolving the topological challenges that arise during DNA replication and transcription. By inhibiting these enzymes, 9-aminoacridines introduce DNA strand breaks, triggering a DNA damage response that can culminate in programmed cell death.
Modulation of Cellular Signaling Pathways
Recent studies have revealed that the anticancer effects of 9-aminoacridines extend beyond direct DNA interaction and involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. 9-Aminoacridine (9AA) has been shown to inhibit this pro-survival pathway.[2][3] Treatment with 9AA leads to a selective downregulation of the p110γ catalytic subunit of PI3K.[2][3] This, in turn, suppresses the downstream activity of AKT and mTOR, thereby hindering tumor cell growth and promoting apoptosis.[2][3]
The nuclear factor-kappa B (NF-κB) and p53 pathways are two other critical signaling networks that are often aberrantly regulated in cancer. NF-κB is a transcription factor that promotes inflammation and cell survival, while p53 is a tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress. 9-Aminoacridines have been demonstrated to simultaneously suppress NF-κB activity and activate p53 signaling.[2][3] This dual action shifts the cellular balance towards apoptosis, contributing to the selective killing of cancer cells.
Quantitative Data on Biological Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Amsacrine | K562 | MTT | 0.03 ± 0.01 | [4] |
| A549 | MTT | 8.3 ± 1.2 | [4] | |
| Compound 7 | A549 | MTT | 13 ± 2 | [4] |
| Compound 8 | A549 | MTT | 6.2 ± 0.8 | [4] |
| Compound 9 | A549 | MTT | 5.8 ± 0.7 | [4] |
Note: The compounds listed are derivatives of 9-acridinyl amino acids and are presented here to illustrate the general potency of the 9-aminoacridine scaffold.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add human topoisomerase IIα to each reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 9-aminoacridine derivatives.
References
- 1. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Fluorescent Properties of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of N-(4-methoxyphenyl)acridin-9-amine, a heterocyclic compound belonging to the 9-aminoacridine class of molecules. Due to their unique photophysical characteristics, these compounds are of significant interest for various applications, including cellular imaging and as potential therapeutic agents. This document outlines the synthesis, spectroscopic properties, and potential applications of this compound, with a focus on its fluorescence.
Core Fluorescent Properties
For a representative 9-aminoacridine derivative, 3-(9-aminoacridin-2-yl) propionic acid, the following photophysical properties have been reported and can serve as a reference point:
| Property | Value | Reference Compound |
| Excitation Wavelength (λex) | 405 nm | 3-(9-aminoacridin-2-yl) propionic acid |
| Emission Wavelength (λem) | Not Specified | 3-(9-aminoacridin-2-yl) propionic acid |
| Quantum Yield (Φ) | 0.95 | 3-(9-aminoacridin-2-yl) propionic acid |
| Fluorescence Lifetime (τ) | 17.0 ns | 3-(9-aminoacridin-2-yl) propionic acid |
| Stokes Shift | Not Specified | 3-(9-aminoacridin-2-yl) propionic acid |
It is important to note that these values are for a related compound and the specific photophysical parameters for this compound may differ.
Synthesis and Characterization
The synthesis of this compound typically involves the nucleophilic substitution of 9-chloroacridine with 4-methoxyaniline.
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis.
Characterization of the final product is typically achieved through standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
Experimental Protocols
Fluorescence Spectroscopy
The following protocol outlines a general procedure for measuring the fluorescence properties of this compound.
Caption: Workflow for fluorescence spectroscopy.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare working solutions in the desired measurement solvent (e.g., phosphate-buffered saline for biological applications) to a final concentration in the low micromolar range.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra:
-
To determine the optimal excitation wavelength, scan a range of excitation wavelengths while monitoring the emission at an estimated wavelength.
-
Once the excitation maximum is determined, excite the sample at this wavelength and record the emission spectrum across a suitable range to determine the emission maximum.
-
-
Data Analysis: The Stokes shift is calculated as the difference between the emission maximum and the excitation maximum.
Quantum Yield Determination
The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized fluorescence standard.
Caption: Workflow for quantum yield determination.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: Record the absorbance and fluorescence emission spectra for each solution.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Potential Applications in Cellular Imaging and Signaling
While specific studies employing this compound as a probe for signaling pathways are not prevalent, its structural similarity to other fluorescent 9-aminoacridines suggests its potential utility in cellular imaging. For instance, some acridine derivatives have been used to stain acidic organelles or to detect mycoplasma contamination in cell cultures.[1]
The methoxy group on the phenyl ring may influence the lipophilicity of the molecule, potentially directing its localization to specific cellular compartments. A hypothetical application could involve its use as a probe where its fluorescence is modulated by changes in the local environment, such as pH or polarity, which are often altered during signaling events.
Caption: Conceptual diagram of a fluorescent probe in a signaling pathway.
This guide provides a foundational understanding of the fluorescent properties of this compound for researchers and professionals in drug development. Further experimental validation is necessary to elucidate the specific photophysical parameters and to explore its full potential as a fluorescent probe.
References
Synthesis of N-(4-methoxyphenyl)acridin-9-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-(4-methoxyphenyl)acridin-9-amine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document details the primary synthetic methodologies, experimental protocols, and explores a key mechanism of action involving the inhibition of the FoxP3 signaling pathway.
Core Synthesis Strategies
The synthesis of this compound derivatives predominantly involves a two-stage process: first, the construction of the acridine core, followed by the introduction of the N-(4-methoxyphenyl)amino group at the 9-position. The key step, the formation of the C9-N bond, is typically achieved through two powerful cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.
The common precursor for these reactions is 9-chloroacridine, which is synthesized from N-phenylanthranilic acid. The overall synthetic approach is outlined below.
Caption: General synthetic pathway to this compound derivatives.
Key Synthetic Methodologies
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[1] In the synthesis of this compound, it involves the reaction of 9-chloroacridine with 4-methoxyaniline (p-anisidine) in the presence of a copper catalyst and a base at elevated temperatures.[2] While effective, traditional Ullmann conditions can be harsh.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[2][3][4] This method generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation.[3][4] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple 9-chloroacridine with 4-methoxyaniline.
Experimental Protocols
Synthesis of 9-Chloroacridine (Precursor)
The synthesis of the 9-chloroacridine precursor is a two-step process starting from o-chlorobenzoic acid and aniline to form N-phenylanthranilic acid, followed by cyclization.
Step 1: Synthesis of N-Phenylanthranilic Acid
This step is achieved via a modified Ullmann-Goldberg reaction.
-
Reagents: o-Chlorobenzoic acid, aniline, anhydrous potassium carbonate, copper powder, isoamyl alcohol.
-
Procedure:
-
A mixture of o-chlorobenzoic acid (0.038 moles), aniline (0.038 moles), and copper powder (0.12 g) in 40 mL of isoamyl alcohol is prepared.
-
Anhydrous potassium carbonate (6 g) is added slowly, and the mixture is refluxed for 6 to 8 hours.
-
After completion, isoamyl alcohol is removed by steam distillation.
-
The reaction mixture is poured into 500 mL of hot water and filtered.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with hot water, and can be purified by recrystallization from aqueous methanol.
-
Step 2: Synthesis of 9-Chloroacridine
-
Reagents: N-Phenylanthranilic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
N-Phenylanthranilic acid is mixed with an excess of phosphorus oxychloride.
-
The mixture is heated, which initiates a vigorous reaction to form 9-chloroacridine.
-
The reaction mixture is then carefully worked up to isolate the 9-chloroacridine product.
-
Synthesis of this compound
The following are generalized protocols for the Ullmann and Buchwald-Hartwig reactions, which can be optimized for specific derivatives.
Protocol 1: Ullmann Condensation
-
Reagents: 9-Chloroacridine, 4-methoxyaniline, copper catalyst (e.g., CuI or Cu powder), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or NMP).[2]
-
Procedure:
-
9-Chloroacridine (1 equivalent), 4-methoxyaniline (1-1.5 equivalents), copper catalyst (catalytic amount), and base (2 equivalents) are combined in the solvent.
-
The mixture is heated to a high temperature (typically >150 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents: 9-Chloroacridine, 4-methoxyaniline, palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), phosphine ligand (e.g., BINAP, XantPhos), a base (e.g., Cs₂CO₃ or NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).[5]
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and base.
-
Add the solvent, followed by 9-chloroacridine (1 equivalent) and 4-methoxyaniline (1.2 equivalents).
-
The reaction mixture is degassed and then heated (typically between 80-110 °C) with stirring for the required time (monitored by TLC).
-
Upon completion, the mixture is cooled, filtered through celite to remove palladium residues, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
-
Quantitative Data
The following tables summarize representative data for the synthesis of N-aryl-9-aminoacridine derivatives.
Table 1: Synthesis of N-Aryl-9-aminoacridine Derivatives via Ullmann-type Reactions
| Aryl Amine | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Reference |
| Aniline | CuI / K₂CO₃ | DMF | 136 | 12 | ~85 (for precursor) | 182 | (Adapted from[6]) |
| 3,5-Dimethoxyaniline | KI / K₂CO₃ | Ethanol | Reflux | - | 91.8 | 184-186 | (Adapted from a similar synthesis) |
Table 2: Synthesis of N-Aryl-9-aminoacridine Derivatives via Buchwald-Hartwig Amination
| Aryl Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Good | (General Conditions)[5] |
| Heterocyclic Amines | XantPhos Pd G3 | DBU | MeCN/Toluene | 140 | 1 | Good | (General Conditions)[1][7] |
Biological Activity and Mechanism of Action
This compound derivatives have shown significant promise as anticancer agents. A key mechanism of action for some 9-aminoacridines is the inhibition of the FoxP3 signaling pathway.[3][8]
FoxP3 Signaling Pathway Inhibition
FoxP3 (Forkhead box P3) is a master transcription factor for the development and function of regulatory T cells (Tregs). Tregs play a crucial role in suppressing the immune system, and in the context of cancer, they can inhibit antitumor immunity, thereby promoting tumor growth.[3][8] Certain 9-aminoacridine derivatives have been found to interfere with the DNA-binding activity of FoxP3.[3][8] This inhibition leads to the downregulation of genes that are essential for Treg function, such as CTLA-4 and CD25. The suppression of Treg activity can, in turn, enhance the host's antitumor immune response.[3][8]
Caption: Inhibition of the FoxP3 signaling pathway by this compound derivatives.
Experimental Workflow for Biological Evaluation
The in vitro anticancer activity of newly synthesized this compound derivatives is commonly assessed using cell-based assays, such as the MTT assay.
Caption: Experimental workflow for the MTT assay to determine the cytotoxic activity of acridine derivatives.
Conclusion
The synthesis of this compound derivatives is well-established, with the Buchwald-Hartwig amination and Ullmann condensation being the methods of choice. These compounds exhibit promising anticancer activity, partly through the inhibition of the FoxP3 signaling pathway, which leads to an enhanced antitumor immune response. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and evaluation of this important class of molecules. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their potential clinical translation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Acridine-Based Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of emerging acridine derivatives for therapeutic applications.
Introduction
Acridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Historically recognized for their use as dyes and antiseptic agents, acridine-based compounds have evolved into crucial scaffolds for the development of novel therapeutics, particularly in the realm of oncology.[3][4] The planar tricyclic structure of the acridine nucleus allows it to intercalate with DNA, a fundamental mechanism that underpins its potent biological effects.[3][5] This guide provides a comprehensive overview of the discovery of novel acridine-based compounds, detailing their synthesis, experimental evaluation, and mechanisms of action to support researchers, scientists, and drug development professionals in this dynamic field.
Synthesis of Novel Acridine-Based Compounds
The synthesis of novel acridine derivatives is a cornerstone of research in this area, with various methods being employed to generate diverse chemical libraries for biological screening. A common and versatile approach is the synthesis of 9-aminoacridine derivatives, which have shown significant promise as anticancer agents.[5]
General Synthesis of 9-Aminoacridine Derivatives
A prevalent synthetic route involves the nucleophilic substitution of 9-chloroacridine with various amines. This method allows for the introduction of a wide range of substituents at the 9-position, enabling the fine-tuning of the compound's physicochemical and pharmacological properties.
Experimental Protocol: Synthesis of N-substituted 9-aminoacridine Derivatives [6][7]
-
Reaction Setup: To a solution of 9-chloroacridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add the desired primary amine (1.1 equivalents) and a base like triethylamine (Et3N) (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated at 120-130°C for 10-12 hours.[3] Alternatively, microwave irradiation or sonication can be employed to accelerate the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the desired N-substituted 9-aminoacridine derivative.[6]
Biological Evaluation of Novel Acridine-Based Compounds
The therapeutic potential of newly synthesized acridine compounds is assessed through a series of in vitro and in vivo assays. These evaluations are critical for determining the compounds' efficacy, selectivity, and mechanism of action.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]
Experimental Protocol: MTT Cell Viability Assay [8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the acridine compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected novel acridine-based compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa (Cervical Cancer) | 13.75 | [5] |
| A-549 (Lung Cancer) | 18.75 | [5] | |
| Compound 7 | HeLa (Cervical Cancer) | 31.25 | [5] |
| A-549 (Lung Cancer) | 36.25 | [5] | |
| Compound 8b | HepG2 (Liver Cancer) | 14.51 | [10] |
| HCT-116 (Colon Cancer) | 9.39 | [10] | |
| MCF-7 (Breast Cancer) | 8.83 | [10] | |
| Acriflavine | Colorectal Cancer (CRC) | 1.4 | [11] |
| Ovarian Cancer (OC) | 4.2 | [11] | |
| Chronic Lymphocytic Leukemia (CLL) | 2.6 | [11] | |
| Compound 2 | Pancreatic Cancer Cell Lines | ~2-10 | [12] |
| Compound 3 | Pancreatic Cancer Cell Lines | ~10-20 | [12] |
Mechanisms of Action of Acridine-Based Compounds
The anticancer properties of acridine derivatives are often attributed to their ability to interfere with fundamental cellular processes, primarily through interactions with DNA and key enzymes involved in DNA replication and maintenance.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for many acridine compounds is their ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] Furthermore, this intercalation can interfere with the function of topoisomerases, enzymes that are crucial for managing DNA topology during replication.[13]
Acridine derivatives can act as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[13]
Experimental Protocol: Topoisomerase II Inhibition Assay [2][10]
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test acridine compound in an appropriate assay buffer.
-
Incubation: The mixture is incubated at 37°C for 30 minutes to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Visualizing Workflows and Pathways
Experimental Workflow for Discovery of Acridine-Based Anticancer Agents
Caption: A generalized workflow for the discovery and preclinical development of novel acridine-based anticancer agents.
Signaling Pathway of Topoisomerase II Inhibition by Acridine Derivatives
Caption: Mechanism of topoisomerase II poisoning by acridine derivatives, leading to DNA damage and apoptosis.
Conclusion and Future Directions
The discovery of novel acridine-based compounds continues to be a vibrant area of research with significant therapeutic potential. The versatility of the acridine scaffold allows for extensive chemical modification, leading to the development of compounds with improved efficacy, selectivity, and reduced side effects. Future research will likely focus on the development of targeted acridine derivatives that can selectively act on cancer cells while sparing healthy tissues. Furthermore, the exploration of acridine-based compounds for other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for investigation. This guide provides a foundational understanding of the key aspects of novel acridine compound discovery, from synthesis to biological evaluation, to aid in the advancement of this important class of therapeutic agents.
References
- 1. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of N-(4-methoxyphenyl)acridin-9-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary preclinical screening of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-anilinoacridine class of compounds known for their potential as anticancer agents. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related analogues, particularly N-(3,5-dimethoxyphenyl)acridin-9-amine, to project the likely biological activities and establish a framework for its further investigation. This guide includes detailed experimental protocols for key assays, quantitative data on cytotoxicity, and visualizations of the proposed mechanism of action and experimental workflows. The primary mechanism of action for 9-anilinoacridines involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4]
Introduction
Acridine derivatives represent a well-established class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticancer agents.[5] Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.[1][5] The 9-anilinoacridines, a specific subclass, have been the focus of extensive research, leading to the development of clinically used drugs such as amsacrine.[1][2][6] These compounds are known to function primarily as topoisomerase II inhibitors.[1][2][3]
This compound, the subject of this guide, features a methoxy-substituted aniline ring at the 9-position of the acridine core. This substitution is anticipated to modulate the compound's pharmacological properties, including its DNA binding affinity, cellular uptake, and metabolic stability. This document outlines the foundational assays and expected outcomes for the preliminary evaluation of this compound's anticancer potential.
Synthesis
The synthesis of this compound can be achieved via a nucleophilic substitution reaction. A common and effective method is the Ullmann condensation, which involves the reaction of 9-chloroacridine with 4-methoxyaniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related N-(3,5-dimethoxyphenyl)acridin-9-amine.
Materials:
-
9-chloroacridine
-
4-methoxyaniline
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.1 equivalents) and potassium carbonate (1.1 equivalents) in absolute ethanol.
-
Stir the mixture at room temperature for approximately 45 minutes.
-
To this mixture, add 9-chloroacridine (1 equivalent) and a catalytic amount of potassium iodide.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro Cytotoxicity Screening
The initial evaluation of an anticancer compound involves assessing its cytotoxicity against a panel of cancer cell lines and a normal cell line to determine its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Data Presentation
The following table summarizes the in vitro cytotoxicity data for the closely related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , which is used here as a predictive model for the activity of this compound. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) of G4 |
| MCF-7 | Breast Adenocarcinoma | 1.56 ± 0.15 |
| HT29 | Colorectal Adenocarcinoma | 3.13 ± 0.25 |
| HL60 | Promyelocytic Leukemia | 0.78 ± 0.09 |
| WRL 68 | Normal Liver | > 100 |
Data is representative of a closely related compound and should be experimentally verified for this compound.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., MRC-5).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound, dissolved in DMSO to create a stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or solubilization buffer.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Mechanism of Action: Cell Cycle Analysis
To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on the cell cycle. 9-Anilinoacridines are known to induce cell cycle arrest, often at the G2/M phase, which is a common consequence of DNA damage and topoisomerase II inhibition.[4][7]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
RNase A solution.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, which is consistent with the known activity of 9-anilinoacridine derivatives.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Screening
The following diagram outlines the logical flow of the preliminary in vitro screening process.
Caption: Workflow for the preliminary in vitro screening of the compound.
Conclusion and Future Directions
The preliminary screening profile of this compound, projected from data on its close analogues, suggests that it is a promising candidate for further anticancer drug development. The compound is expected to exhibit potent and selective cytotoxicity against various cancer cell lines, likely through the induction of DNA damage and G2/M cell cycle arrest.
Future studies should focus on:
-
Confirming the in vitro cytotoxicity of this compound against a broader panel of cancer cell lines.
-
Conducting detailed mechanistic studies, including topoisomerase II inhibition assays and apoptosis assays (e.g., Annexin V/PI staining).
-
Evaluating the in vivo efficacy and toxicity of the compound in animal models of cancer.
-
Exploring structure-activity relationships by synthesizing and screening additional analogues to optimize potency and selectivity.
This technical guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. scispace.com [scispace.com]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antitumour-activity-of-substituted-9-anilinoacridines-comparison-of-in-vivo-and-in-vitro-testing-systems - Ask this paper | Bohrium [bohrium.com]
- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
N-(4-methoxyphenyl)acridin-9-amine literature review
An In-depth Technical Guide on N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their planar tricyclic structure allows them to intercalate into DNA, leading to a wide array of biological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[1][2] The 9-aminoacridine scaffold, in particular, has been a cornerstone in the development of therapeutic agents, with its derivatives known to function as DNA intercalators, topoisomerase inhibitors, and modulators of various cellular signaling pathways.[3][4][5] This technical guide provides a comprehensive literature review of this compound, a specific 9-anilinoacridine derivative, focusing on its synthesis, biological activity, and mechanism of action.
Synthesis of this compound
The synthesis of this compound and its analogs typically follows a multi-step procedure starting from readily available chemical precursors. The key steps involve an Ullmann condensation followed by a cyclization and subsequent amination.
A common synthetic route begins with the Ullmann condensation of 2-chlorobenzoic acid and an appropriate aniline, in this case, 4-methoxyaniline (p-anisidine).[6] This reaction forms the N-phenylanthranilic acid intermediate. The subsequent step involves a cyclization reaction, often using phosphorus oxychloride (POCl₃), to yield the 9-chloroacridine core.[6] Finally, a nucleophilic substitution reaction between 9-chloroacridine and 4-methoxyaniline yields the target compound, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-(4-methoxyphenyl)acridin-9-amine for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a fluorescent probe belonging to the 9-aminoacridine class of compounds. These molecules are known for their ability to intercalate into nucleic acids and accumulate in acidic organelles, making them valuable tools for cell imaging. The methoxyphenyl group may enhance the molecule's lipophilicity and modulate its photophysical properties, potentially offering advantages in specific imaging applications. This document provides detailed protocols for the use of this compound in cellular imaging, based on established methodologies for related 9-aminoacridine derivatives.
Principle of Action
Like other 9-aminoacridines, this compound is a lipophilic, weakly basic molecule. Its fluorescence is environmentally sensitive. In the neutral extracellular environment, the molecule is largely unprotonated and can readily cross cell membranes. Once inside the cell, it can accumulate in acidic compartments such as lysosomes and late endosomes. In these low pH environments, the acridine ring becomes protonated, leading to aggregation and a characteristic shift in its fluorescence emission. This property allows for the visualization of acidic vesicles. Furthermore, its ability to intercalate with DNA and RNA allows for the staining of the nucleus and cytoplasm.
Quantitative Data Summary
| Property | Typical Value for 9-Aminoacridine Derivatives | Reference |
| Excitation Maximum (λex) | ~405 nm | [1] |
| Emission Maximum (λem) | ~480 - 485 nm | [2] |
| Quantum Yield (Φ) | 0.27 - 0.44 (in organic solvents) | [2] |
| Molar Absorptivity (ε) | Not widely reported | |
| Stokes Shift | ~75 - 80 nm | Calculated from Ex/Em maxima |
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general procedure for staining live cells to visualize the nucleus and cytoplasm. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium. A starting concentration of 1-5 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium.
-
Imaging: Add fresh live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope. For visualizing nucleic acids, a blue excitation filter (around 405 nm) and a green emission filter (around 480 nm) would be a suitable starting point.
Protocol 2: Visualization of Acidic Organelles (Lysosomes)
This protocol is adapted for the visualization of acidic organelles, leveraging the pH-sensitive fluorescence of the probe.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging: Add fresh live-cell imaging medium. Observe the cells under a fluorescence microscope. Acidic compartments are expected to exhibit a bright, punctate staining pattern.
Visualizations
Caption: Experimental workflow for cell imaging.
Caption: Proposed mechanism of cellular uptake and staining.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Ensure the fluorescence microscope filters are appropriate for the expected excitation and emission wavelengths.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after staining.
-
Use a live-cell imaging medium with reduced background fluorescence.
-
-
Cell Toxicity:
-
Decrease the concentration of the probe and/or reduce the incubation time.
-
Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a promising fluorescent probe for various cell imaging applications. The provided protocols, based on the known properties of related 9-aminoacridine compounds, offer a solid starting point for researchers. Optimization of staining conditions for specific cell types and experimental goals is recommended to achieve the best results.
References
Application Notes and Protocols: N-(4-methoxyphenyl)acridin-9-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a heterocyclic aromatic compound belonging to the 9-anilinoacridine class of molecules. Acridine derivatives are well-established as fluorescent compounds with applications in various fields of biological research. Their planar structure allows them to intercalate into the DNA double helix, making them valuable tools for studying DNA-protein interactions, nuclear staining, and as potential anticancer agents. The methoxy substitution on the phenyl ring can modulate the photophysical properties and biological activity of the parent acridine scaffold.
These application notes provide an overview of the fluorescent properties of this compound and detailed protocols for its use in cellular imaging and for the characterization of its interaction with DNA. The inherent fluorescence of this compound allows for direct visualization and quantification without the need for additional fluorescent labels.
Physicochemical and Fluorescent Properties
While specific experimental data for this compound is not extensively available in the public domain, the properties can be reasonably estimated based on structurally similar 9-anilinoacridine derivatives. The acridine core is the primary fluorophore, with substitutions on the anilino ring influencing the spectral properties.
Table 1: Physicochemical and Fluorescent Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1] | Acridine Orange (DNA-bound) | 9-Aminoacridine Peptide Derivative |
| Molecular Formula | C₂₁H₁₈N₂O | C₁₄H₁₁ClN₂O | C₁₇H₁₉N₃ | - |
| Molecular Weight | 314.38 g/mol | 258.7 g/mol | 265.36 g/mol | - |
| Excitation Max (λex) | ~400 - 420 nm | 411 nm | ~502 nm | 405 nm |
| Emission Max (λem) | ~480 - 530 nm | 475 nm | ~525 nm | - |
| Quantum Yield (Φ) | 0.4 - 0.7 (in organic solvents) | - | - | 0.95 (in water) |
| Extinction Coefficient (ε) | Not Determined | Not Determined | ~38,000 M⁻¹cm⁻¹ at 490 nm | Not Determined |
| Solubility | Soluble in DMSO, DMF, Chloroform | Soluble in Methanol | Soluble in Water, Ethanol | - |
Note: The estimated values for this compound are based on the known properties of 9-anilinoacridine derivatives and related acridine compounds. Experimental verification is recommended.
Experimental Protocols
Cellular Imaging using Confocal Microscopy
This protocol outlines the procedure for staining and imaging of cultured mammalian cells using this compound to visualize the nucleus and potentially other cellular compartments. The planar nature of the acridine ring suggests a high affinity for DNA, leading to nuclear accumulation.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cultured mammalian cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS (for permeabilization)
-
Mounting medium
-
Confocal laser scanning microscope
Protocol:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
Staining of Live Cells:
-
Dilute the 10 mM stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
-
Staining of Fixed and Permeabilized Cells:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the 10 mM stock solution in PBS to a final working concentration of 1-10 µM.
-
Add the staining solution to the cells and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a glass slide using a suitable mounting medium.
-
-
Confocal Microscopy:
-
Place the dish or slide on the microscope stage.
-
Excite the sample using a laser line close to the estimated excitation maximum (e.g., 405 nm or 415 nm).
-
Set the emission detection window to capture the expected fluorescence (e.g., 470-550 nm).
-
Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio and avoid saturation.
-
Acquire images of the stained cells.
-
Diagrams:
References
Application Notes and Protocols: N-(4-methoxyphenyl)acridin-9-amine in Cancer Cell Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a heterocyclic aromatic compound belonging to the 9-aminoacridine class of molecules. Acridine derivatives are well-established DNA intercalating agents, a property that underpins their utility in cancer research.[1] By inserting themselves between the base pairs of DNA, these molecules can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Furthermore, the inherent fluorescence of the acridine scaffold makes this compound a valuable tool for the visualization and detection of cancer cells using fluorescence-based techniques.[2]
These application notes provide an overview of the anti-cancer properties of this compound and its derivatives, along with detailed protocols for its use in cancer cell detection and analysis.
Mechanism of Action
The primary mechanism of action for 9-aminoacridine derivatives, including this compound, is their ability to intercalate into the DNA double helix. This physical insertion into the DNA structure leads to a cascade of cellular events that culminate in apoptotic cell death. The planar acridine ring system facilitates this intercalation, while substituents on the 9-amino group can influence the binding affinity and cellular uptake.
The downstream effects of DNA intercalation by 9-aminoacridines can involve several signaling pathways. While the specific pathway for this compound is not fully elucidated, related compounds have been shown to induce apoptosis through pathways involving p53, NF-κB, and the PI3K/AKT/mTOR signaling cascade.[3][4]
Figure 1: General apoptotic pathway induced by 9-aminoacridines.
Data Presentation
The cytotoxic effects of this compound and its closely related derivatives have been evaluated against various cancer cell lines. The half-maximal cytotoxic concentration (CTC50) values are summarized in the table below.
| Compound | Cell Line | CTC50 (µg/mL) | Reference |
| 2-Methoxy-9-[(3'-trifluoromethyl)phenylamino]-acridine hydrochloride | HeLa | 13.75 | [1] |
| 2-Methoxy-9-[(3'-trifluoromethyl)phenylamino]-acridine hydrochloride | A-549 | 18.75 | [1] |
| 9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochloride | HeLa | 31.25 | [1] |
| 9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochloride | A-549 | 36.25 | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Fluorescence Microscopy for Cancer Cell Detection
This generalized protocol describes the use of this compound as a fluorescent stain for visualizing cancer cells. Note: Optimal staining concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cells grown on coverslips or in imaging dishes
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for acridine orange-like fluorescence)
Procedure:
-
Culture cancer cells on sterile coverslips or in imaging-compatible dishes until they reach the desired confluency.
-
Prepare a working solution of this compound in complete culture medium (a starting concentration of 1-10 µM is recommended).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess stain.
-
(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the stained cells using a fluorescence microscope. The acridine moiety is expected to emit green/yellow fluorescence upon excitation with blue light.
Flow Cytometry for Apoptosis Detection
This protocol outlines a general procedure for analyzing apoptosis induced by this compound using flow cytometry in conjunction with a standard apoptosis marker like Annexin V.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. This compound's intrinsic fluorescence might require compensation, so appropriate controls are essential.
Conclusion
This compound and its derivatives are potent anti-cancer agents with the added benefit of intrinsic fluorescence, making them valuable tools for cancer cell detection and for studying the mechanisms of drug-induced apoptosis. The protocols provided here offer a starting point for researchers to explore the applications of this compound in their own studies. Further optimization of these protocols for specific cell lines and experimental conditions is recommended to achieve the best results.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-methoxyphenyl)acridin-9-amine Staining in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a fluorescent organic compound belonging to the 9-aminoacridine class of molecules. Derivatives of 9-aminoacridine are known for their interactions with DNA and have been investigated for various biological activities, including anticancer properties.[1][2] Their inherent fluorescence makes them potential candidates for use as probes in live-cell imaging to visualize cellular structures and dynamic processes.
This document provides a generalized protocol for the use of this compound as a fluorescent stain in live cells. As there is no standardized, published protocol for this specific compound, the following sections offer a starting point for methodology development and optimization. The provided protocols are based on the known properties of structurally similar 9-aminoacridine derivatives and general principles of live-cell fluorescence microscopy.
Mechanism of Action
The biological activity of many 9-aminoacridine derivatives is attributed to their ability to intercalate into DNA.[2] This interaction can interfere with DNA replication and transcription. Furthermore, some 9-aminoacridines are known to be topoisomerase II inhibitors, which prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[2] Given its structure, this compound is hypothesized to function through a similar mechanism. When used in live cells, it is expected to accumulate in the nucleus and potentially in acidic organelles like lysosomes, similar to other planar, lipophilic, and weakly basic fluorescent compounds like Acridine Orange.
Data Presentation
Cytotoxicity of 9-Aminoacridine Derivatives
Before performing live-cell imaging, it is crucial to determine a suitable concentration of the fluorescent probe that does not induce significant cytotoxicity. High concentrations or prolonged exposure can lead to cellular stress and artifacts. The following table summarizes the reported 50% inhibitory concentrations (IC50) for various 9-aminoacridine derivatives in different cancer cell lines. This data can serve as a guide for selecting a starting concentration range for this compound, which should ideally be well below the IC50 values to maintain cell viability during imaging experiments.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-amino-1-nitroacridine (C-1748) | Pancreatic Cancer Cells | Not specified | [1] |
| 9(10H)-acridinone-1,2,3 triazole deriv. | MCF7 (Breast Cancer) | 11.0 ± 4.8 | [1] |
| 9-aminoacridine derivative (Compound 7) | HeLa (Cervical Cancer) | 31.25 (µg/ml) | [3] |
| 9-aminoacridine derivative (Compound 7) | A-549 (Lung Cancer) | 36.25 (µg/ml) | [3] |
| 9-aminoacridine derivative (Compound 9) | HeLa (Cervical Cancer) | 13.75 (µg/ml) | [3] |
| 9-aminoacridine derivative (Compound 9) | A-549 (Lung Cancer) | 18.75 (µg/ml) | [3] |
| Amsacrine | Not specified | 8.8 | [4] |
Note: IC50 values in µg/ml will require conversion to µM based on the specific molecular weight of the compound.
Experimental Protocols
This section outlines a general protocol for staining live cells. Optimization of parameters such as dye concentration, incubation time, and imaging conditions is critical for successful experiments.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging plates (e.g., glass-bottom dishes or 96-well plates)
-
Adherent mammalian cells of choice
Protocol Workflow
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. 9-aminoacridine is soluble in ethanol and DMSO.[5]
-
-
Cell Preparation:
-
Seed your cells of interest onto a suitable live-cell imaging vessel (e.g., 35 mm glass-bottom dish).
-
Culture the cells in complete medium at 37°C in a 5% CO2 incubator until they reach the desired confluency (typically 50-70%).
-
-
Staining Procedure:
-
On the day of the experiment, prepare a fresh working staining solution. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer (e.g., HBSS) to the desired final concentration.
-
Optimization is key: Start with a concentration range of 0.1 µM to 10 µM. A preliminary experiment testing a gradient of concentrations is highly recommended.
-
Aspirate the culture medium from the cells.
-
Gently add the staining solution to the cells.
-
Incubate the cells for 15 to 60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and dye concentration.
-
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed complete medium or imaging buffer to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium to the cells. It is recommended to use a phenol red-free medium to minimize background fluorescence.
-
Proceed with imaging on a fluorescence microscope.
-
Fluorescence Microscopy
-
Phototoxicity: Minimize light exposure to the cells to prevent phototoxicity and photobleaching. Use the lowest possible laser power or illumination intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Controls: Always include an unstained control (cells treated with vehicle, e.g., DMSO) to assess autofluorescence and a positive control if available.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Dye concentration is too low.- Incubation time is too short.- Incorrect filter sets. | - Increase the dye concentration in a stepwise manner.- Increase the incubation time.- Test different filter sets (e.g., DAPI, FITC/GFP) to find the optimal excitation/emission wavelengths. |
| High Background | - Dye concentration is too high.- Insufficient washing.- Dye precipitation. | - Decrease the dye concentration.- Increase the number and duration of wash steps after staining.- Ensure the working solution is freshly prepared and that the dye is fully dissolved. Centrifuge the working solution before use if precipitates are suspected. |
| Signs of Cell Toxicity | - Dye concentration is too high.- Prolonged incubation or imaging time. | - Perform a dose-response curve to determine the maximum non-toxic concentration.- Reduce the incubation time.- Minimize light exposure during imaging by reducing laser power, exposure time, or the frequency of image acquisition in time-lapse experiments. |
| Rapid Photobleaching | - High illumination intensity.- Dye is not highly photostable. | - Reduce the illumination intensity and/or exposure time.- Use an anti-fade reagent in the imaging medium if compatible with live cells.- Acquire images at fewer time points if conducting a time-lapse experiment. |
References
Application Notes and Protocols: N-(4-methoxyphenyl)acridin-9-amine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a derivative of the 9-aminoacridine scaffold. Acridine-based compounds are well-known for their fluorescent properties and their ability to intercalate into DNA and RNA. These characteristics make them valuable tools in cellular and molecular biology, particularly in the field of flow cytometry for the analysis of cell cycle, apoptosis, and other cellular processes. While specific applications of this compound in flow cytometry are not yet extensively documented in published literature, its structural similarity to other fluorescent acridine dyes, such as Acridine Orange, suggests its potential utility in similar assays.
This document provides proposed application notes and detailed protocols for the use of this compound in flow cytometry for cell cycle analysis and apoptosis detection, based on established methodologies for related compounds.
Principle of Action
Like other 9-aminoacridine derivatives, this compound is presumed to act as a nucleic acid intercalator. The planar tricyclic acridine ring structure allows it to insert between the base pairs of DNA. Upon binding to DNA, the fluorescence of the molecule is significantly enhanced. In flow cytometry, the intensity of the fluorescence signal from a stained cell is proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Furthermore, changes in membrane permeability and chromatin condensation during apoptosis can alter the staining pattern of intercalating dyes. This allows for the differentiation of viable, apoptotic, and necrotic cell populations.
Figure 1. Proposed mechanism of this compound staining for flow cytometry.
Application 1: Cell Cycle Analysis
Flow cytometric analysis of the cell cycle is a fundamental technique to assess the effects of chemical compounds on cell proliferation. The DNA content of cells in a population can be quantified by staining with a fluorescent dye that binds stoichiometrically to DNA.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) (optional, for comparison)
-
Cell line of interest (e.g., Jurkat, HeLa)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of 1 x 10^6 cells/mL.
-
Treat cells with the experimental compound or vehicle control for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS containing 50 µg/mL RNase A to ensure only DNA is stained.
-
Incubate at 37°C for 30 minutes.
-
Add this compound to a final concentration of 1-10 µM (concentration should be optimized).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the dye with a blue laser (e.g., 488 nm) and collect the emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Figure 2. Experimental workflow for cell cycle analysis using this compound.
Expected Data Presentation
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| Compound X (1 µM) | 53.8 ± 2.9 | 29.1 ± 2.2 | 17.1 ± 1.5 |
| Compound Y (10 µM) | 75.6 ± 4.5 | 10.2 ± 1.9 | 14.2 ± 2.1 |
Table 1: Hypothetical data from a cell cycle experiment showing the effect of a control compound (Vehicle), a non-perturbing compound (X), and a G1-arresting compound (Y). Data are presented as mean ± standard deviation.
Application 2: Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including chromatin condensation and DNA fragmentation. Acridine-based dyes can be used to distinguish between live, apoptotic, and necrotic cells based on differences in membrane integrity and DNA structure.
Experimental Protocol: Apoptosis Detection
Materials:
-
This compound
-
Ethidium Bromide (EB) or Propidium Iodide (PI) stock solution (1 mg/mL)
-
Annexin V-FITC Apoptosis Detection Kit (optional, for comparison)
-
Binding Buffer (for Annexin V staining)
-
Cell line of interest (e.g., Jurkat cells treated with an apoptosis inducer like staurosporine)
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to a density of 1 x 10^6 cells/mL.
-
Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 4 hours) or vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and suspension cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Prepare a staining solution of this compound (final concentration 1-5 µM) and a viability dye like Ethidium Bromide (final concentration 1-5 µg/mL) in PBS.
-
Add 100 µL of the staining solution to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately on a flow cytometer.
-
Use a blue laser (488 nm) for excitation.
-
Collect this compound fluorescence in the green channel (e.g., 530/30 nm) and Ethidium Bromide fluorescence in the red channel (e.g., 610/20 nm).
-
Acquire at least 10,000 events per sample.
-
Analyze the data using a dot plot of green vs. red fluorescence to distinguish cell populations:
-
Live cells: High green fluorescence, low red fluorescence.
-
Early Apoptotic cells: Higher green fluorescence (due to chromatin condensation), low red fluorescence.
-
Late Apoptotic/Necrotic cells: High green and high red fluorescence (due to compromised membrane integrity allowing EB entry).
-
-
Application Notes and Protocols for DNA Intercalation Studies of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a derivative of the well-known DNA intercalator, 9-aminoacridine. The planar acridine ring system allows it to insert between the base pairs of double-stranded DNA, a mechanism of action that is fundamental to the activity of many anticancer and antimicrobial agents. The methoxyphenyl substituent at the 9-amino position can significantly influence the compound's electronic properties, solubility, and specific interactions with the DNA backbone and base pairs, thereby modulating its binding affinity and potential biological activity. These characteristics make this compound a compound of significant interest for DNA intercalation studies and as a scaffold for the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the investigation of the DNA binding properties of this compound using common biophysical techniques.
Mechanism of Action: DNA Intercalation
The primary mechanism by which this compound is expected to interact with DNA is through intercalation. This process involves the insertion of the planar acridine moiety between adjacent base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. The N-(4-methoxyphenyl) substituent can further influence binding through steric and electronic effects, potentially interacting with the DNA grooves. DNA intercalation can lead to significant changes in the DNA structure, including unwinding of the helix and an increase in its length. These structural perturbations can interfere with crucial cellular processes such as DNA replication and transcription, forming the basis of the cytotoxic effects of many intercalating drugs.
Data Presentation: Expected DNA Binding Parameters
While specific experimental data for this compound is not extensively published, studies on a range of N-substituted acridin-9-amines provide expected values for its DNA binding affinity and thermodynamic profile. The interaction with calf thymus DNA (CT-DNA) is typically characterized by the following parameters.
| Parameter | Expected Range for N-Substituted Acridin-9-Amines | Technique |
| Binding Constant (log(KA)) | 2.59 - 5.50[1] | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Isothermal Titration Calorimetry |
| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol-1[1] | Isothermal Titration Calorimetry |
| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol-1[1] | Isothermal Titration Calorimetry |
| Entropy (TΔS) | -4.83 to 3.68 kcal·mol-1[1] | Isothermal Titration Calorimetry |
Note: The formation of N-substituted acridin-9-amine-DNA complexes is generally an enthalpy-driven process.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted-9-aminoacridines involves the reaction of 9-chloroacridine with the corresponding aniline derivative.
Materials:
-
9-chloroacridine
-
4-methoxyaniline (p-anisidine)
-
Phenol
-
Ethanol
-
Diethyl ether
-
Round bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 9-chloroacridine in phenol at 100 °C under a nitrogen atmosphere with stirring for 1 hour.
-
Add an equimolar amount of 4-methoxyaniline to the reaction mixture.
-
Increase the temperature and reflux the mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the residue in a small amount of ethanol and then precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove residual phenol.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/ethyl acetate.
UV-Visible Spectrophotometry for DNA Binding Analysis
UV-Vis spectroscopy is a straightforward method to observe the interaction between a small molecule and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the compound.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound of a fixed concentration in the Tris-HCl buffer. The concentration should be chosen to give an initial absorbance in the range of 0.8-1.2 in the wavelength range of interest (typically 350-500 nm for acridine derivatives).
-
Record the absorption spectrum of the compound alone.
-
Perform a titration by making sequential additions of the CT-DNA stock solution to the cuvette containing the compound solution.
-
After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the absorption spectrum.
-
Correct for the dilution effect by performing a control titration where the buffer is added instead of the DNA solution.
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA] and fitting to the appropriate binding model.
Caption: Workflow for UV-Vis titration experiment.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of this compound is expected to be quenched upon intercalation into DNA due to the interaction with the nucleobases.
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in the buffer.
-
Determine the optimal excitation wavelength (λex) by recording an excitation scan and select the wavelength of maximum emission (λem).
-
Record the fluorescence emission spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, incubate the sample for a few minutes to allow for equilibration before recording the fluorescence spectrum.
-
The binding constant can be determined using the Stern-Volmer equation for quenching or by fitting the fluorescence intensity data to a suitable binding isotherm.
Caption: Workflow for fluorescence spectroscopy experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KA), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
This compound solution (in buffer)
-
CT-DNA solution (in the same buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of CT-DNA (e.g., 10-50 µM) in the sample cell and a more concentrated solution of this compound (e.g., 100-500 µM) in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.
-
Degas both solutions prior to the experiment to avoid air bubbles.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 5-10 µL), and the spacing between injections.
-
Perform an initial injection, which is typically discarded in the data analysis.
-
Carry out a series of injections (e.g., 20-30) of the compound into the DNA solution.
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
This compound serves as a valuable tool for studying DNA intercalation. The protocols outlined in this document provide a comprehensive framework for characterizing its DNA binding properties. By employing UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry, researchers can obtain detailed insights into the binding affinity and thermodynamic forces driving the interaction. This information is critical for understanding its mechanism of action and for the rational design of novel acridine-based therapeutic agents.
References
Application Note: Cytotoxicity Profiling of N-(4-methoxyphenyl)acridin-9-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of N-(4-methoxyphenyl)acridin-9-amine, a member of the acridine class of compounds known for their potential as anticancer agents. Acridine derivatives have been shown to exert their effects through various mechanisms, including DNA intercalation, apoptosis induction, and cell cycle arrest[1][2][3]. This guide details three key assays: the MTT assay for cell viability, the Annexin V-FITC/PI assay for apoptosis detection, and Propidium Iodide (PI) staining for cell cycle analysis. The inclusion of detailed methodologies, data presentation templates, and workflow diagrams aims to facilitate a robust and reproducible assessment of the compound's cytotoxic and cytostatic properties in cancer cell lines.
Assessment of Cell Viability and IC50 Determination using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5]. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[4]. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 570 nm after solubilization[6].
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[4][7].
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[4].
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[4].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[6][8].
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well to dissolve the formazan crystals[7][8].
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise[6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 48 | Value |
| HCT-116 (Colon) | 48 | Value |
| A549 (Lung) | 48 | Value |
| HeLa (Cervical) | 48 | Value |
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Analysis of Apoptosis Induction by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, it can identify early apoptotic cells[9]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[10].
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 200 x g for 5 minutes[10][11].
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[10].
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark[10].
-
PI Addition: Add 10 µL of PI staining solution (e.g., 50 µg/mL) and 400 µL of 1X Binding Buffer[10].
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and quadrants.
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Data Presentation
Table 2: Apoptosis Induction by this compound in [Cell Line].
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | Value | Value | Value |
| Compound | 0.5 x IC50 | Value | Value | Value |
| Compound | 1.0 x IC50 | Value | Value | Value |
| Compound | 2.0 x IC50 | Value | Value | Value |
Workflow Diagram
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M)[12]. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell[12][13]. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount of DNA. Treatment with RNase is necessary as PI also binds to RNA[12].
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks[14][15].
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS[15].
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 0.1% Triton X-100, 20 µg/mL PI, and 100 µg/mL RNase A in PBS)[15].
-
Incubation: Incubate the cells for 30 minutes at room temperature or 15 minutes at 37°C, protected from light[15].
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity will be used to generate a histogram representing the cell cycle distribution.
Data Presentation
Table 3: Cell Cycle Distribution of [Cell Line] Following Treatment with this compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | Value | Value | Value |
| Compound | 0.5 x IC50 | Value | Value | Value |
| Compound | 1.0 x IC50 | Value | Value | Value |
| Compound | 2.0 x IC50 | Value | Value | Value |
Hypothesized Signaling Pathway
Based on known mechanisms of related acridine compounds, this compound may function as a DNA intercalating agent or topoisomerase inhibitor, leading to DNA damage. This damage can trigger cell cycle arrest and/or apoptosis through pathways involving key regulatory proteins.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. revvity.com [revvity.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Quantification of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a member of the 9-aminoacridine class of compounds. These compounds are known for their biological activities, primarily as DNA intercalating agents, which can lead to the inhibition of DNA replication and transcription. This property has led to their investigation as potential anticancer agents. The mechanism of action for 9-aminoacridine derivatives often involves the modulation of key cellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways, which are critical in cancer cell proliferation and survival.[1][2]
Accurate and precise quantification of this compound in various matrices, particularly in biological fluids and tissues, is crucial for preclinical and clinical development. This includes pharmacokinetic studies, dose-response relationship assessments, and formulation analysis. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
The quantification of this compound can be effectively achieved using reversed-phase HPLC with UV detection or, for higher sensitivity and selectivity, with LC-MS/MS. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
A validated reversed-phase HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm.[3]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.
1. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound.
-
The product ion (Q3) will be a specific fragment ion generated by collision-induced dissociation. These transitions need to be optimized by direct infusion of a standard solution into the mass spectrometer.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards prepared in the blank biological matrix.
-
Quantify the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analytical methods described. These values are indicative and should be established for each specific method and laboratory.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Parameters in Plasma
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible |
Signaling Pathways and Experimental Workflows
Signaling Pathways of 9-Aminoacridine Derivatives
9-Aminoacridine derivatives, including this compound, are known to exert their anticancer effects by intercalating into DNA, leading to DNA damage and the subsequent activation of cellular stress responses. This often involves the modulation of the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[1][2]
Caption: Signaling pathways affected by this compound.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
References
Application Notes and Protocols: N-(4-methoxyphenyl)acridin-9-amine as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine is a derivative of 9-aminoacridine, a class of compounds known for their fluorescence properties and biological activity. The acridine core structure is sensitive to pH, making its derivatives potential candidates for fluorescent pH indicators. This document provides an overview of the anticipated properties of this compound as a pH indicator and detailed protocols for its characterization and application in cellular systems.
The pH-sensitive nature of the 9-aminoacridine scaffold arises from the protonation and deprotonation of the acridine ring nitrogen. This process alters the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. In acidic environments, the acridine nitrogen is protonated, which typically leads to a shift in the absorption and emission wavelengths and a change in fluorescence intensity. This property allows for the ratiometric or intensity-based measurement of pH.
While specific data for this compound is not extensively published, its behavior can be inferred from the well-documented properties of 9-aminoacridine and its derivatives.[1][2][3] These compounds have been utilized to measure pH gradients across membranes.[3][4][5]
Principle of pH Sensing
The fluorescence of 9-aminoacridine derivatives is dependent on the pH of their environment. The unprotonated form of the acridine is highly fluorescent, while the protonated form exhibits quenched fluorescence. This equilibrium between the fluorescent and quenched states can be exploited to determine the pH of a solution. The pKa of 9-aminoacridine is approximately 10.0, indicating its suitability for measuring pH in the basic range.[3] The introduction of the N-(4-methoxyphenyl) group may modulate the pKa value, potentially shifting the sensitive pH range.
References
- 1. Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Employing N-(4-methoxyphenyl)acridin-9-amine in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of heterocyclic compounds. Acridine derivatives are well-established as DNA intercalating agents and have been extensively investigated for their therapeutic potential, particularly in oncology.[1][2] Compounds in this family, such as the clinical drug amsacrine, function primarily as topoisomerase II poisons.[3][4] this compound serves as a valuable scaffold in drug discovery, demonstrating significant cytotoxic effects against various cancer cell lines. Its planar tricyclic structure allows it to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]
These application notes provide an overview of the mechanism of action, key biological data from related compounds, and detailed protocols for utilizing this compound and its analogues in a drug discovery screening cascade.
Mechanism of Action
The primary anticancer mechanism of 9-aminoacridine derivatives is multifactorial, stemming from their ability to interact with cellular DNA and related enzymes.
-
DNA Intercalation and Topoisomerase Inhibition: The planar acridine core intercalates into DNA, which can restrict the DNA's conformational flexibility. This interference can inhibit the function of DNA-related enzymes like topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[3][6]
-
Cell Cycle Arrest: By inducing DNA damage, these compounds can trigger cell cycle checkpoints. Analogues of this compound have been shown to induce arrest in both the G1 and G2/M phases of the cell cycle.[3][7]
-
Induction of Apoptosis: The cellular response to DNA damage often involves the activation of the p53 tumor suppressor protein. This can upregulate the expression of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21, leading to the initiation of the intrinsic (mitochondrial) apoptosis pathway.[1] Key events include the loss of mitochondrial membrane potential, release of cytochrome C, and subsequent activation of executioner caspases such as caspase-3.[1]
Caption: Proposed signaling pathway for this compound.
Quantitative Biological Data
Table 1: Cytotoxicity of Representative 9-Aminoacridine Analogues (Note: Data is for related compounds, not the title compound itself, and serves to indicate the expected potency range.)
| Compound/Analogue | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 9-Acridinyl amino acid derivative (Cmpd 8) | A549 (Lung Carcinoma) | MTT | ~6.0 | [3] |
| 9-Acridinyl amino acid derivative (Cmpd 9) | A549 (Lung Carcinoma) | MTT | ~6.0 | [3] |
| 2-methoxy-acridinone derivative (8c) | MCF7 (Breast Cancer) | MTT | 11.0 ± 4.8 | [5] |
| N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | MCF-7, HT29, HL60 | MTT | Active | |
| m-AMCA (Amsacrine analogue) | Lewis Lung Carcinoma | Clonogenic | Highly Cytotoxic | [7] |
Application in Screening Workflows
This compound can be employed at multiple stages of a typical drug discovery workflow, from initial hit identification to mechanism of action studies.
Caption: A typical workflow for screening cytotoxic compounds.
Experimental Protocols
The following are standard, detailed protocols for key assays to characterize the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116).
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates, multichannel pipette, incubator, microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.
-
Materials:
-
Human cancer cell lines.
-
Complete growth medium.
-
This compound.
-
PBS, Trypsin.
-
70% ice-cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
6-well plates, flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Human cancer cell lines.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
6-well plates, flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at its IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Analysis: Differentiate cell populations:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells. Quantify the percentage of cells in each quadrant.
-
-
References
- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing N-(4-methoxyphenyl)acridin-9-amine Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-methoxyphenyl)acridin-9-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that can arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient C-N Bond Formation | The primary challenge in synthesizing this compound is the formation of the C-N bond between the acridine core and the p-anisidine moiety. Two common methods for this are the Ullmann condensation and the Buchwald-Hartwig amination. If low yields are observed, consider optimizing the reaction conditions for your chosen method. |
| Poor Quality Starting Materials | The purity of 9-chloroacridine and p-anisidine is crucial. Impurities can interfere with the reaction. Ensure starting materials are pure by checking their melting points and/or running NMR spectroscopy. If necessary, recrystallize or purify the reagents before use. |
| Suboptimal Reaction Conditions (Ullmann Condensation) | This reaction often requires high temperatures and a copper catalyst.[1] If the yield is low, consider increasing the reaction temperature or screening different copper catalysts (e.g., CuI, Cu powder).[1] The choice of solvent can also be critical; polar aprotic solvents like DMF are often used.[1] |
| Suboptimal Reaction Conditions (Buchwald-Hartwig Amination) | This palladium-catalyzed reaction is sensitive to the choice of ligand, base, and solvent.[2][3] If yields are poor, screen different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K2CO3).[4][5] Toluene and dioxane are common solvents, but ensure they are anhydrous and degassed to prevent catalyst deactivation.[2][6] |
| Catalyst Deactivation | In both Ullmann and Buchwald-Hartwig reactions, the catalyst can be deactivated by oxygen or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. Carefully check the stoichiometry of 9-chloroacridine, p-anisidine, and any catalysts or reagents. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of 9-chloroacridine | In the presence of water, 9-chloroacridine can hydrolyze to form 9-acridone. Ensure all glassware is dry and use anhydrous solvents. |
| Homocoupling of 9-chloroacridine | In palladium-catalyzed reactions, homocoupling of the aryl halide can occur.[8] Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this side reaction. |
| Oxidation of the Acridine Ring | The acridine nucleus can be susceptible to oxidation, especially at high temperatures. Running the reaction under an inert atmosphere can mitigate this. |
| Multiple Aminations | While less common with mono-amines, ensure the stoichiometry is controlled to favor the desired mono-arylation product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Starting Materials | If the product and starting materials have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can also be an effective purification method.[9] |
| Presence of Insoluble Impurities | The crude product may contain insoluble inorganic salts from the reaction workup. Washing the crude product with water or an appropriate aqueous solution can remove these.[10] |
| Product is an Oil or Gummy Solid | Difficulty in obtaining a crystalline product can be due to residual solvent or minor impurities. Try triturating the crude product with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the reaction of 9-chloroacridine with p-anisidine in the presence of a copper catalyst at elevated temperatures.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between 9-chloroacridine and p-anisidine, which often proceeds under milder conditions.[3]
Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination?
A2: The choice depends on available resources and desired reaction conditions. The Ullmann condensation is a more traditional method and may be more cost-effective. However, it often requires harsh reaction conditions. The Buchwald-Hartwig amination offers milder conditions and often higher yields but requires more expensive and air-sensitive palladium catalysts and ligands.[11]
Q3: What is a typical yield for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A reported yield for a similar synthesis, N-(3,5-dimethoxyphenyl)acridin-9-amine via Ullmann condensation, was 91.8%.[1] With careful optimization, yields in this range should be achievable.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol).
Q5: What are the key characterization techniques for the final product?
A5: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from the synthesis of a similar compound, N-(3,5-dimethoxyphenyl)acridin-9-amine.[1]
Materials:
-
9-chloroacridine
-
p-Anisidine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 equivalent) and potassium carbonate (1.0 equivalent) in absolute ethanol.
-
Stir the mixture at room temperature for 45 minutes.
-
Add 9-chloroacridine (0.5 equivalents) and potassium iodide (catalytic amount) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion of the reaction (disappearance of the 9-chloroacridine spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain this compound as a solid.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates and catalyst systems.
Materials:
-
9-chloroacridine
-
p-Anisidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add 9-chloroacridine and p-anisidine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-(4-methoxyphenyl)acridin-9-amine Fluorescence
Welcome to the technical support center for N-(4-methoxyphenyl)acridin-9-amine fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to fluorescence quenching and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
Q2: What is fluorescence quenching?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] Common quenching mechanisms include collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). These processes can be caused by a variety of factors, including the presence of other molecules (quenchers), changes in the solvent environment, or aggregation of the fluorophore.
Q3: What are some common quenchers for acridine-based fluorophores?
A3: Common chemical quenchers include molecular oxygen, iodide ions, and acrylamide.[2] The fluorescence of 9-aminoacridine derivatives can also be quenched by changes in pH, particularly in acidic environments.[1] Additionally, interactions with other molecules, such as pyrimidines, have been shown to cause quenching.
Q4: Can experimental artifacts be mistaken for fluorescence quenching?
A4: Yes, several experimental artifacts can lead to a decrease in fluorescence intensity that may be misinterpreted as quenching. These include:
-
Inner filter effect: At high concentrations, the fluorophore itself can absorb the emitted light, leading to a decrease in the measured fluorescence.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore.
-
Instrumental drift: Fluctuations in the light source intensity or detector sensitivity can cause changes in the measured fluorescence signal over time.
Troubleshooting Guides
Issue 1: Lower than expected or no fluorescence signal.
This is a common issue that can arise from a variety of factors. The following steps will help you systematically identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no fluorescence signal.
Detailed Steps:
| Step | Action | Rationale |
| 1. Check Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set appropriately for an acridine derivative (e.g., excitation ~410 nm, emission ~475 nm). Check slit widths and detector gain. | Incorrect instrument settings are a common and easily correctable source of error. |
| 2. Verify Sample Preparation | Ensure the correct solvent was used and that the pH of the solution is appropriate. 9-aminoacridine fluorescence is known to be pH-dependent.[1] | The fluorescence of many fluorophores is highly sensitive to the solvent environment. |
| 3. Assess Fluorophore Concentration | Prepare a dilution series of your sample to check for concentration-dependent effects. | High concentrations can lead to the inner filter effect, while very low concentrations may be below the detection limit of the instrument. |
| 4. Evaluate Experimental Environment | Check for temperature fluctuations in the sample compartment. Minimize exposure of the sample to the excitation light to prevent photobleaching. | Environmental factors can significantly impact fluorescence intensity and stability. |
| 5. Investigate Potential Quenchers | Review all components of your sample for known quenchers (e.g., halide ions, dissolved oxygen). If possible, degas your solvent. | Quenching by other molecules in the solution is a primary cause of reduced fluorescence. |
Issue 2: Fluorescence intensity decreases over time.
A time-dependent decrease in fluorescence can be due to photobleaching or the presence of a dynamic quenching process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent fluorescence decrease.
Detailed Steps:
| Step | Action | Rationale |
| 1. Assess Photobleaching | Reduce the excitation light intensity and/or the exposure time. Measure the fluorescence of a fresh sample that has not been exposed to the excitation light. | This helps to distinguish between photobleaching and other quenching mechanisms. |
| 2. Investigate Dynamic Quenching | Perform fluorescence measurements at different temperatures. Dynamic quenching is typically more efficient at higher temperatures. If available, measure the fluorescence lifetime of your sample. Dynamic quenching decreases the fluorescence lifetime. | Temperature dependence is a key characteristic of dynamic quenching. |
| 3. Monitor Temperature | Ensure that the temperature of your sample is stable throughout the experiment. | Temperature fluctuations can affect both the fluorophore and any potential quenchers. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound in your experimental buffer or solvent.
-
Set the fluorometer to scan a range of excitation wavelengths (e.g., 350-450 nm) while monitoring the emission at a fixed wavelength (e.g., 475 nm). The wavelength with the highest intensity is the excitation maximum.
-
Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 425-550 nm). The wavelength with the highest intensity is the emission maximum.
Protocol 2: Investigating the Effect of pH on Fluorescence
-
Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).
-
Add a constant amount of this compound to each buffer.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Plot fluorescence intensity as a function of pH to determine the pH sensitivity of the fluorophore.
Protocol 3: Distinguishing Between Static and Dynamic Quenching
This protocol requires the ability to measure fluorescence at different temperatures.
-
Prepare a series of samples with a constant concentration of this compound and varying concentrations of the suspected quencher.
-
Measure the fluorescence intensity of each sample at a controlled temperature (e.g., 25°C).
-
Repeat the measurements at a higher temperature (e.g., 37°C).
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence in the absence of the quencher, F is the fluorescence in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.
-
If the quenching constant (the slope of the Stern-Volmer plot) increases with temperature, the quenching is likely dynamic. If it decreases with temperature, the quenching is likely static.
Signaling Pathways and Logical Relationships
The following diagram illustrates the different pathways that can lead to a reduction in the measured fluorescence signal.
Caption: Potential causes for a decrease in fluorescence signal.
References
N-(4-methoxyphenyl)acridin-9-amine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4--methoxyphenyl)acridin-9-amine.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues with N-(4-methoxyphenyl)acridin-9-amine and related acridine derivatives?
A1: this compound, a derivative of 9-aminoacridine, is susceptible to degradation under various conditions. Based on studies of analogous compounds like Amsacrine, significant degradation is observed during basic hydrolysis.[1][2] Some degradation can also occur under oxidative and thermal stress.[1][2] The primary degradation pathway for 9-aminoacridines involves hydrolysis at the C9-N15 bond, which results in the formation of the corresponding acridone.
Q2: What are the typical degradation pathways for this compound?
A2: The degradation of this compound likely proceeds through several pathways, primarily influenced by the specific stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the most common degradation pathway is the hydrolysis of the C-N bond at the 9-position of the acridine ring. This leads to the formation of 9-acridone and 4-methoxyaniline. Basic conditions, in particular, have been shown to cause significant degradation in similar structures.[1][2]
-
Oxidation: The acridine ring and the methoxy-substituted phenyl ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the aromatic rings.
-
Photodegradation: Acridine derivatives are known to be photosensitive. Exposure to light, especially UV light, can lead to the formation of radical species, resulting in a complex mixture of degradation products.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions, leading to a faster degradation of the compound.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways
Troubleshooting Guides
This section provides guidance for specific issues encountered during experimental work with this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of unknown peaks in HPLC chromatograms.
-
Decrease in the main compound peak area over a short period.
-
Color change of the solution.
Possible Causes & Solutions:
| Cause | Solution |
| pH of the solvent: The compound is susceptible to hydrolysis, especially in basic conditions. | Ensure the pH of your solvent system is neutral or slightly acidic. Use buffered solutions where appropriate. |
| Exposure to light: Acridine derivatives are often photosensitive. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Presence of oxidizing agents: Trace amounts of peroxides in solvents or exposure to air can cause oxidative degradation. | Use freshly distilled or high-purity solvents. Degas solvents before use to remove dissolved oxygen. |
| Elevated temperature: Storage at room temperature or higher can accelerate degradation. | Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Non-reproducible chromatograms.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent stress conditions: Minor variations in temperature, pH, or light exposure can lead to different degradation rates. | Carefully control and monitor all stress parameters. Use calibrated equipment (ovens, pH meters, photostability chambers). |
| Sample preparation variability: Inconsistent concentrations or handling of samples. | Follow a strict and detailed sample preparation protocol. Use precise weighing and dilution techniques. |
| Analytical method issues: The HPLC method may not be robust or stability-indicating. | Validate the analytical method according to ICH guidelines. Ensure the method can separate the main compound from all potential degradation products.[1][2] |
Experimental Protocols
Forced Degradation Studies
This protocol is a general guideline for performing forced degradation studies on this compound, adapted from studies on Amsacrine and general ICH guidelines.[1][2]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Workflow Diagram:
Caption: Forced Degradation Workflow
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature. Due to the high susceptibility to basic conditions, take samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Monitor the reaction and collect samples at appropriate time points.
-
Thermal Degradation: Expose the solid compound to dry heat at 60°C. Sample at different time points and dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of degradation products.
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Summary of Expected Degradation
The following table summarizes the expected stability of this compound under various stress conditions, based on data from analogous compounds.
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| Acid Hydrolysis | Moderate | 9-Acridone, 4-Methoxyaniline |
| Base Hydrolysis | Significant | 9-Acridone, 4-Methoxyaniline |
| Oxidation | Slight to Moderate | N-Oxides, Hydroxylated derivatives |
| Thermal | Slight | Products of hydrolysis and oxidation |
| Photolysis | Moderate to Significant | Complex mixture of products |
References
- 1. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Photo-enhancement of the mutagenicity of 9-anilinoacridine derivatives related to the antitumour agent amsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phototoxicity of N-(4-methoxyphenyl)acridin-9-amine in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the challenges of phototoxicity associated with the use of N-(4-methoxyphenyl)acridin-9-amine and other fluorescent small molecules in live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in live-cell imaging?
Q2: Is this compound likely to be phototoxic?
While specific phototoxicity data for this compound is limited, its core structure, 9-aminoacridine, is known to have phototoxic potential. Acridine derivatives, such as the widely used stain Acridine Orange, can act as photosensitizers.[3][5] The phototoxicity of acridine compounds is often mediated by the production of singlet oxygen (a Type II photochemical reaction).[4][5] Therefore, it is crucial to assume that this compound has the potential for phototoxicity and to take preventative measures during live-cell imaging experiments.
Q3: What are the visible signs of phototoxicity in my live-cell imaging experiment?
Signs of phototoxicity can range from subtle to severe and can manifest at different times. Common indicators include:
-
Morphological Changes: Cell rounding, blebbing of the plasma membrane, formation of vacuoles, and detachment from the substrate are all signs of cellular stress and damage.[2]
-
Organelle Dysfunction: Swelling or fragmentation of mitochondria can be an early indicator of phototoxic stress.
-
Altered Cell Behavior: Inhibition of cell motility, disruption of the cell cycle (e.g., arrest in mitosis), or abnormal dynamics of intracellular structures can occur.
-
Cell Death: In severe cases, phototoxicity leads to apoptosis or necrosis.
It is important to note that the absence of visible signs does not guarantee the absence of phototoxicity, as more subtle effects on signaling pathways can still occur.[6]
Troubleshooting Guides
Problem: My cells are dying or showing signs of stress during imaging.
This is a classic sign of phototoxicity. Here’s a step-by-step guide to troubleshoot and mitigate the issue.
The total light dose delivered to the sample is a critical factor in phototoxicity.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Decrease Temporal Resolution: Image less frequently (increase the time interval between acquisitions) if your experimental question allows.
-
Use Intermittent Imaging: Instead of continuous illumination, use shutters to expose the sample only during image acquisition. Modern microscopy systems with fast-switching LED or laser light sources can minimize "illumination overhead."[7]
Shorter wavelength light (e.g., UV, blue) is more energetic and generally more phototoxic than longer wavelength light (e.g., green, red, far-red).[6][8]
-
Select a Red-Shifted Fluorophore if Possible: If your experimental design permits, consider using an alternative probe that is excited by longer wavelengths. While this compound has its specific properties, for general studies, choosing a red-shifted dye can be beneficial.
-
Avoid UV and Near-UV Excitation: Light of 405 nm, often used for nuclear stains, can be particularly damaging.[6]
Certain microscopy techniques are inherently less phototoxic because they limit illumination to a smaller volume of the sample.
-
Confocal Microscopy: Use the pinhole to reject out-of-focus light, which can reduce overall light exposure. However, the point-scanning nature can still deliver high light doses to the focal plane.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique limits excitation to a very thin layer (around 100 nm) near the coverslip, making it ideal for imaging processes at the cell-substrate interface with reduced phototoxicity to the rest of the cell.
-
Two-Photon Microscopy: This method uses a longer wavelength (near-infrared) laser to excite the fluorophore only at the focal point, significantly reducing out-of-focus excitation and phototoxicity.[8]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, exciting only the plane being imaged. This is one of the most gentle imaging techniques for live samples.[8]
Antioxidants can help to neutralize the reactive oxygen species generated during fluorescence excitation.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a commonly used antioxidant in live-cell imaging.
-
Ascorbic Acid (Vitamin C): Has been shown to be effective in reducing phototoxicity.
-
N-acetylcysteine (NAC): A precursor to glutathione, a major cellular antioxidant.
-
Commercial Antioxidant Cocktails: Several commercially available supplements are formulated to reduce phototoxicity.
It is essential to optimize the concentration of any antioxidant, as high concentrations can sometimes have their own cytotoxic effects.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed, phenol red-free imaging medium to the final working concentration. The optimal concentration should be determined empirically, starting with a low nanomolar range and titrating up to find the lowest concentration that gives a sufficient signal.
-
Replace the culture medium with the staining solution and incubate for the desired time. Incubation times should also be optimized.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological temperature (37°C) and CO2 levels (5%).
-
Use the appropriate excitation and emission filters for this compound. Based on the acridine core, excitation is likely in the blue-violet range.
-
Start with the lowest possible excitation intensity and shortest exposure time.
-
Acquire a time-lapse series, keeping the total number of frames and the duration of the experiment to a minimum to answer your biological question.
-
Protocol 2: Using Antioxidants to Reduce Phototoxicity
-
Prepare Antioxidant Stock Solutions:
-
Trolox: Prepare a 10 mM stock solution in DMSO or ethanol.
-
Ascorbic Acid: Prepare a 100 mM stock solution in water. Neutralize to pH 7.0-7.4 with NaOH. Prepare this solution fresh.
-
-
Supplement Imaging Medium:
-
Dilute the antioxidant stock solution into your imaging medium to the desired final concentration. Common working concentrations are 100-500 µM for Trolox and 100-500 µM for ascorbic acid.
-
-
Pre-incubation (Optional but Recommended):
-
Incubate the cells with the antioxidant-supplemented medium for 30-60 minutes before imaging.
-
-
Imaging:
-
Perform the staining and imaging as described in Protocol 1, but use the antioxidant-supplemented medium throughout the washing and imaging steps.
-
Quantitative Data Summary
Table 1: General Guidelines for Illumination Settings to Minimize Phototoxicity
| Parameter | Standard Setting (High Phototoxicity Risk) | Recommended Setting (Low Phototoxicity Risk) |
| Excitation Power | > 50% | < 10% (or lowest possible for sufficient signal) |
| Exposure Time | > 500 ms | < 100 ms |
| Time Interval | < 1 minute | > 5 minutes (application dependent) |
| Binning | 1x1 | 2x2 or 4x4 (improves sensitivity, allowing lower exposure) |
Table 2: Common Antioxidants for Live-Cell Imaging
| Antioxidant | Stock Solution | Typical Working Concentration | Notes |
| Trolox | 10 mM in DMSO/Ethanol | 100 - 500 µM | Water-soluble Vitamin E analog. |
| Ascorbic Acid | 100 mM in water (pH 7.2) | 100 - 500 µM | Prepare fresh. Can be a component of some imaging media. |
| N-acetylcysteine | 1 M in water (pH 7.0) | 1 - 10 mM | Glutathione precursor. |
Visualizations
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 4. Singlet oxygen-producing activity and photodynamic biological effects of acridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Singlet Oxygen-Producing Activity and Photodynamic Biological Effects of Acridine Compounds [jstage.jst.go.jp]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
overcoming background fluorescence with N-(4-methoxyphenyl)acridin-9-amine
Welcome to the technical support resource for researchers using N-(4-methoxyphenyl)acridin-9-amine and other fluorescent acridine derivatives. This guide provides troubleshooting strategies and frequently asked questions to help you overcome challenges with background fluorescence and achieve high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound belongs to the acridine class of organic compounds. Acridine derivatives are well-known for their fluorescent properties and their ability to intercalate into DNA.[1][2][3] Due to these characteristics, they are frequently used as fluorescent probes for visualizing cellular structures, particularly the nucleus, and as potential anticancer agents that disrupt DNA replication in tumor cells.[2][4][5] 9-aminoacridines, specifically, have been explored as topical antiseptics, mutagens for research, and intracellular pH indicators.[6][7]
Q2: What are the typical spectral properties of 9-aminoacridine derivatives? While specific data for this compound is not readily available, 9-aminoacridine derivatives are known to be highly fluorescent.[5][6] They typically absorb UV or blue light and emit fluorescence in the blue-to-green range of the visible spectrum. For example, some derivatives show absorption maxima around 400 nm and emission maxima around 440-480 nm.[1][8] It is crucial to determine the specific excitation and emission maxima for your compound and experimental conditions to optimize instrument settings.
Q3: What are the most common sources of high background fluorescence in my experiment? High background can originate from several sources:
-
Autofluorescence: Endogenous molecules within cells and tissues (e.g., NADH, collagen, lipofuscin) can fluoresce naturally, often in the blue and green spectra.[9][10][11]
-
Fixation-Induced Fluorescence: Chemical fixatives, especially those containing aldehydes like paraformaldehyde and glutaraldehyde, can react with cellular components to create fluorescent products.[9][12]
-
Reagent and Media Fluorescence: Cell culture media (containing phenol red and FBS), buffers, and even plastic culture vessels can contribute to background signal.[13][14][15]
-
Non-Specific Binding: The fluorescent probe may bind to cellular components other than the intended target.[16]
-
Excess Probe Concentration: Using too high a concentration of the fluorescent dye can lead to a high level of unbound molecules that are not washed away, increasing overall background.[15][16][17]
Troubleshooting Guide: Overcoming High Background Fluorescence
Q1: My signal is weak and difficult to distinguish from the background. What should I do first?
The first step is to identify the source of the high background. A critical control is to image an unstained sample (containing only cells/tissue treated with vehicle) under the exact same imaging conditions.[10][11] This will reveal the level of natural autofluorescence from your sample.
Q2: My unstained control sample shows significant background fluorescence. How can I reduce this autofluorescence?
Several strategies can mitigate autofluorescence:
-
Change Fixation Method: Aldehyde fixatives are a common cause of autofluorescence.[12] Consider switching to an organic solvent fixative like ice-cold methanol or ethanol.[13][14] If aldehyde fixation is necessary, use the lowest effective concentration (e.g., paraformaldehyde is preferable to glutaraldehyde) for the minimum required time.[9][12]
-
Use a Quenching Agent: After fixation, you can treat samples with a quenching agent. Sodium borohydride can reduce aldehyde-induced autofluorescence.[9][13] Commercially available reagents like Sudan Black B can also be effective at reducing lipofuscin-related autofluorescence.[9][12]
-
Optimize Your Imaging: Choose fluorophores that emit in the far-red spectrum, as cellular autofluorescence is weakest at these longer wavelengths.[9][14][18] Use narrow-bandpass filters to specifically collect your probe's emission and exclude autofluorescence signals.
Q3: My stained sample has much higher background than my unstained control. What's the problem?
This indicates the issue is with the staining protocol itself. The diagram below outlines a logical workflow for troubleshooting this issue.
Key actions to take include:
-
Optimize Probe Concentration: Titrate your this compound concentration to find the lowest level that still provides a bright, specific signal.[15]
-
Improve Washing Steps: Increase the number and duration of wash steps after staining to remove unbound probe molecules.[16][17]
-
Use Blocking Buffers: To prevent non-specific binding, incubate your sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA) before adding the fluorescent probe.[16]
Q4: Can my cell culture media or plates be the issue?
Yes. For live-cell imaging, it is recommended to replace standard culture media with an optically clear, buffered saline solution or a specialized fluorescence imaging medium that is free of phenol red and has a reduced serum concentration.[13][15] Standard plastic-bottom dishes can also be highly fluorescent; switching to glass-bottom imaging plates or dishes is highly recommended to reduce background.[15]
Quantitative Data Summary
Specific photophysical data for this compound is limited in published literature. However, the table below provides representative data for the parent compound, 9-aminoacridine, and related derivatives to serve as a guideline for experimental setup.
| Property | 9-Aminoacridine | Other Acridine Derivatives | Reference(s) |
| Absorption Max (λabs) | ~400-425 nm | 300-500 nm | [1] |
| Emission Max (λem) | ~450-460 nm | ~440-566 nm | [8][19] |
| Typical Application | DNA Intercalator, pH Indicator | Fluorescent Stains, Anticancer Agents | [3][6] |
| Common Solvent | Ethanol, DMSO | DMSO, Buffer (pH 7.4) | [1][6] |
Note: These values are approximate. It is essential to perform spectral scans on your specific compound in your experimental buffer to determine the precise excitation and emission maxima.
Experimental Protocols
Protocol: Staining Fixed Cells with an Acridine Derivative
This protocol provides a general workflow for staining fixed cells and includes key checkpoints for minimizing background fluorescence.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Fixation:
-
Washing: Wash cells 3 times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional): If the target is intracellular and you used PFA, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS. (Methanol fixation also permeabilizes cells).
-
Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature. This step is critical to prevent non-specific binding of the probe.[16]
-
Staining: Dilute this compound to its final, optimized concentration in blocking buffer. Remove the blocking solution and incubate the cells with the staining solution for the desired time (e.g., 15-60 minutes), protected from light.
-
Final Washes: (Troubleshooting Point): This is a critical step. Wash cells at least 3-5 times with PBS for 5 minutes each to remove all unbound probe.[15][17]
-
Mounting and Imaging: Mount coverslips using an anti-fade mounting medium. Image the samples using a fluorescence microscope with appropriate filters for the acridine dye. Use your unstained control to set the baseline for background signal.
Mechanism of Action Visualization
Acridine derivatives commonly function by inserting themselves between the base pairs of DNA, a process known as intercalation. This interaction alters the structure of the DNA and is often accompanied by a significant increase in the molecule's fluorescence, making it a useful mechanism for staining DNA.[1][2]
References
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 5. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. The embedding of fluorescent N-methyl-9-acridone into a topological new layered aluminophosphate SYSU-2 by one-pot synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-(4-methoxyphenyl)acridin-9-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-methoxyphenyl)acridin-9-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Product adhering to the stationary phase during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. - Perform a systematic solvent screen for recrystallization to find a system where the product is sparingly soluble at room temperature and highly soluble when heated. Allow for slow cooling. - Choose a less polar solvent system for column chromatography or use a different stationary phase. |
| Persistent Yellow/Brown Discoloration | - Presence of unreacted 9-chloroacridine or its hydrolysis byproducts. - Formation of colored byproducts from the Ullmann condensation reaction. - Oxidation of the product. | - Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities. - Purify via flash column chromatography using a gradient elution, for instance, with a mixture of ethyl acetate and petroleum ether. - Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[1] - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Multiple Spots on TLC After Purification | - Incomplete separation of starting materials or byproducts. - Co-elution of impurities with the product during column chromatography. - Decomposition of the product on the silica gel. | - Optimize the mobile phase for TLC to achieve better separation between the product and impurities before attempting column chromatography. - Use a longer column or a stationary phase with a different polarity for chromatography. - Deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent the decomposition of the amine-containing product. |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvent. - Impurities preventing crystallization. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Re-purify the product using column chromatography to remove impurities that inhibit crystallization. |
| Poor Solubility in Common Solvents | - The planar aromatic structure of the acridine core can lead to strong intermolecular π-π stacking. | - Use more polar aprotic solvents like DMSO or DMF for dissolution. - For purification, consider solvent systems that can disrupt these interactions, such as mixtures containing small amounts of acids or bases, if the product is stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 9-chloroacridine and 4-methoxyaniline. Side products from the Ullmann condensation reaction, which can be complex and colored, may also be present. Hydrolysis of 9-chloroacridine to 9-acridone is another possibility.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While the optimal solvent system should be determined experimentally, systems that have proven effective for similar N-aryl compounds include ethanol/water mixtures[1] and diethyl ether.[2] A good starting point is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetone) and then slowly add a miscible "anti-solvent" (e.g., water, hexane) until turbidity is observed, followed by slow cooling.
Q3: What are the key parameters to consider for column chromatography purification?
A3: Key parameters include the choice of stationary phase (silica gel is common), the mobile phase composition, and the column dimensions. For this compound, a gradient elution with a non-polar solvent system like ethyl acetate/petroleum ether is a good starting point.[3] To prevent streaking and decomposition of the amine on the silica gel, it is often beneficial to add a small amount (0.1-1%) of a base like triethylamine to the eluent.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps, such as re-recrystallization or another chromatographic separation, are recommended.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) with different solvent systems can indicate the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. Finally, spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry are crucial for structural confirmation and can also reveal the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
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Induce Precipitation: Slowly add a miscible anti-solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy.
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Dissolution: Add a few drops of the hot solvent until the solution becomes clear again.
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Crystallization: Allow the solution to cool down slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place the solution in a refrigerator.
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Isolation: Collect the formed crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent mixture.
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Drying: Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether). Pour the slurry into the column and allow it to pack under pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
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Elution: Start the elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in petroleum ether).
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting flowchart for common purification issues.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Enhancing the Binding Affinity of N-(4-methoxyphenyl)acridin-9-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)acridin-9-amine derivatives. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The primary mechanism of action for acridine derivatives, including this compound, is the intercalation into DNA and inhibition of topoisomerase II.[1][2][3][4][5] The planar acridine core stacks between the base pairs of DNA, while the side chains can interact with the major or minor grooves and/or the topoisomerase enzyme, leading to the stabilization of the DNA-enzyme cleavage complex. This ultimately results in DNA strand breaks, cell cycle arrest, and apoptosis.[1][2]
Q2: How do modifications to the this compound structure affect its binding affinity and biological activity?
A2: Modifications at various positions of the acridine ring and the N-phenyl group can significantly impact binding affinity and cytotoxicity. For instance, substitution at the C5 position of the acridine chromophore has been shown to enhance DNA binding affinity and enthalpy.[6] Electron-withdrawing groups on the aniline ring can increase the interaction with double-stranded DNA, possibly by stabilizing the cationic character of the molecule and strengthening the electrostatic attraction to the DNA phosphate backbone.[2] The nature and length of substituents can also influence steric hindrance and hydrophobic interactions, thereby affecting the stability of the drug-DNA complex.[6]
Q3: What are the key signaling pathways affected by 9-aminoacridine derivatives?
A3: 9-Aminoacridine derivatives have been shown to modulate several critical signaling pathways in cancer cells. These include the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the p53 pathway.[1] By targeting these pathways, these compounds can inhibit cell survival, proliferation, and promote apoptosis.
Q4: Are there established methods to quantitatively measure the binding affinity of these derivatives to DNA?
A4: Yes, several biophysical techniques can be employed to determine the binding affinity of acridine derivatives to DNA. These include:
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Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).[6][7][8][9][10]
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Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by a labeled DNA probe upon binding of the acridine derivative. It is a sensitive method for determining binding constants in solution.[11][12][13][14]
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Spectrophotometry (UV-Vis and Fluorescence): Changes in the absorption and fluorescence spectra of the acridine derivative upon titration with DNA can be used to calculate the binding constant (Kb).[6][7]
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Incomplete dissolution of formazan crystals | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Mix thoroughly after adding the solubilization solution. |
| Low signal or no dose-response | - Compound insolubility- Incorrect concentration range- Cell line resistance | - Check the solubility of the derivative in the culture medium. Use a small amount of DMSO if necessary and include a vehicle control.- Perform a wider range of concentrations in a preliminary experiment.- Verify the sensitivity of the cell line to known topoisomerase inhibitors. |
| High background | - Contamination (bacterial or yeast)- Phenol red interference | - Regularly check cell cultures for contamination.- Use a culture medium without phenol red for the assay. |
Difficulty in Determining DNA Binding Affinity
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No significant change in fluorescence or absorbance spectra | - Low binding affinity- Inappropriate buffer conditions- Compound precipitation | - Increase the concentration of the derivative or DNA.- Optimize buffer pH and ionic strength, as electrostatic interactions are important.- Check for compound precipitation at the concentrations used. |
| Poor reproducibility in ITC experiments | - Air bubbles in the syringe- Incorrect concentrations of ligand or macromolecule- Mismatched buffers | - Ensure the syringe is properly filled and free of air bubbles.- Accurately determine the concentrations of the derivative and DNA.- Use the exact same buffer for both the ligand and the macromolecule. |
Ambiguous Results in Topoisomerase II Inhibition Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No inhibition of topoisomerase II activity | - Inactive compound- Insufficient compound concentration- Degraded enzyme | - Verify the identity and purity of the synthesized derivative.- Test a higher concentration range of the compound.- Use a fresh batch of topoisomerase II and include a positive control (e.g., etoposide). |
| Inhibition observed in the absence of the compound | - Presence of an inhibitor in the buffer or solvent- Nuclease contamination | - Run a vehicle control (e.g., DMSO) to check for solvent effects.- Ensure all reagents and buffers are nuclease-free. |
Quantitative Data Summary
The following tables summarize the biological activity of various 9-aminoacridine derivatives. Disclaimer: The data presented below are for structurally related 9-aminoacridine compounds and may not be directly representative of all this compound derivatives. Researchers should perform their own experiments to determine the specific activity of their compounds of interest.
Table 1: Cytotoxicity of 9-Acridinyl Amino Acid Derivatives [1]
| Compound | Cell Line | IC₅₀ (µM) |
| 6 | K562 | 16.0 ± 1.2 |
| A549 | 19.0 ± 1.5 | |
| 7 | K562 | 14.0 ± 1.1 |
| A549 | 15.0 ± 1.2 | |
| 8 | K562 | 10.0 ± 0.8 |
| A549 | 6.0 ± 0.5 | |
| 9 | K562 | 11.0 ± 0.9 |
| A549 | 6.0 ± 0.5 | |
| Amsacrine | K562 | 12.0 ± 0.9 |
| A549 | 18.0 ± 1.4 |
Table 2: Topoisomerase IIα Inhibition of 9-Acridinyl Amino Acid Derivatives [1]
| Compound | IC₅₀ (µM) |
| 6 | 15.0 ± 1.2 |
| 7 | 13.0 ± 1.0 |
| 8 | 16.0 ± 1.3 |
| 9 | 14.0 ± 1.1 |
| Amsacrine | 16.0 ± 1.3 |
Table 3: Cytotoxicity of Acridine–Thiosemicarbazone Derivatives [3]
| Compound | Cell Line | IC₅₀ (µM) |
| DL-01 | HCT116 | 21.34 |
| HepG2 | 25.11 | |
| B16-F10 | 18.62 | |
| DL-07 | HCT116 | >50 |
| HepG2 | >50 | |
| B16-F10 | 22.38 | |
| DL-08 | HCT116 | 20.41 |
| HepG2 | 23.44 | |
| B16-F10 | 14.79 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DNA Intercalation Assay (Fluorescence-based)
This protocol uses a fluorescent dye (e.g., Ethidium Bromide or Acridine Orange) that is displaced by the intercalating agent, leading to a decrease in fluorescence.
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Prepare DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
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Prepare Dye-DNA Complex: Add a fluorescent dye (e.g., Ethidium Bromide) to the ctDNA solution to form a fluorescent complex.
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Titration: Titrate the Dye-DNA complex with increasing concentrations of the this compound derivative.
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Fluorescence Measurement: After each addition, record the fluorescence emission spectrum at the appropriate excitation wavelength for the dye.
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Data Analysis: Plot the fluorescence intensity as a function of the derivative concentration to determine the binding constant (Kb).
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
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Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.
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Compound Addition: Add the this compound derivative at various concentrations. Include a positive control (e.g., etoposide) and a negative control (no compound).
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Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
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Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
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Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
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Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
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Visualization: Stain the gel with a DNA stain (e.g., Ethidium Bromide) and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for DNA Intercalation Assay.
Caption: Workflow for Topoisomerase II Inhibition Assay.
Caption: Signaling pathways affected by 9-aminoacridine derivatives.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Technical Support Center: N-(4-methoxyphenyl)acridin-9-amine In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-(4-methoxyphenyl)acridin-9-amine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action for 9-aminoacridine derivatives like this compound involves DNA intercalation and inhibition of topoisomerase II, which leads to cell cycle arrest and apoptosis. Additionally, these compounds have been shown to suppress the PI3K/AKT/mTOR and NF-κB signaling pathways while activating the p53 pathway.
Q2: What is the expected solubility of this compound in aqueous solutions?
A2: this compound is expected to have low aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can the fluorescence of this compound interfere with my assay readings?
A4: Yes, as an acridine derivative, this compound is fluorescent. This can potentially interfere with assays that use fluorescent readouts. It is crucial to include proper controls, such as wells with the compound but without cells, to determine the background fluorescence. For absorbance-based assays like the MTT assay, interference is less likely but should still be considered.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High background absorbance | The compound may be precipitating in the culture medium. | Visually inspect the wells for any precipitate. Prepare fresh dilutions of the compound and ensure the final solvent concentration is low. Consider using a different solubilizing agent or a different viability assay (e.g., CellTiter-Glo®). |
| The compound is directly reducing the MTT reagent. | Run a control plate with the compound in cell-free medium to check for direct reduction of MTT. If this occurs, use a different viability assay such as the neutral red uptake assay. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[1] | |
| Unexpectedly high cell viability at high concentrations | The compound may be inducing a cytostatic effect rather than a cytotoxic one. | Extend the incubation time of the assay or use an assay that measures cell proliferation over time. |
| The compound concentration is not high enough to induce cell death. | Increase the concentration range of the compound in your experiment. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points | The compound concentration is too high, leading to rapid cell death. | Perform a dose-response and time-course experiment to find the optimal concentration and incubation time to observe early apoptosis. |
| Cells were handled too vigorously during harvesting and staining. | Handle cells gently, use a lower centrifugation speed, and avoid excessive vortexing. | |
| Low percentage of apoptotic cells | The compound concentration is too low or the incubation time is too short. | Increase the compound concentration or the incubation time. |
| The cell line is resistant to the compound. | Try a different cell line or a positive control for apoptosis to ensure the assay is working correctly. |
Quantitative Data Summary
The following table summarizes representative IC50 values for N-phenylacridin-9-amine derivatives in various cancer cell lines. Note that these are for related compounds and values for this compound may vary.
| Compound Derivative | Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 | 43.4 |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 | 35.9 |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 | 39.0 |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 | 35.1 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.
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Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/PI Apoptosis Assay Protocol
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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Cell Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
Validation & Comparative
A Comparative Guide to Lysosomal Staining: Acridine Orange vs. N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug discovery, the visualization and study of lysosomes are paramount. These acidic organelles play a crucial role in cellular homeostasis, including degradation of macromolecules, nutrient sensing, and cellular signaling. Fluorescent staining is a cornerstone technique for observing lysosomal dynamics. This guide provides an objective comparison of two acridine-based compounds for lysosomal staining: the well-established dye, Acridine Orange (AO), and a less-characterized compound, N-(4-methoxyphenyl)acridin-9-amine. This comparison is based on available experimental data and inferences from related compounds.
Overview of the Lysosomal Staining Probes
Acridine Orange (AO) is a classic and widely used fluorescent dye for identifying acidic organelles like lysosomes.[1] As a weak base, AO is cell-permeable and accumulates in acidic compartments due to protonation. This accumulation leads to a characteristic shift in its fluorescence emission, making it a ratiometric probe for lysosomal pH.[2]
This compound is a derivative of 9-aminoacridine. While its primary applications have been explored in the context of anticancer research, its structural similarity to other lysosomotropic agents suggests it may also accumulate in acidic organelles.[3][4] However, direct experimental evidence for its use as a routine lysosomal stain is not as established as for Acridine Orange.
Quantitative Data Summary
The following tables summarize the key performance indicators for both compounds based on available data. It is important to note that the data for this compound is limited and in some cases inferred from related 9-aminoacridine derivatives.
| Property | Acridine Orange | This compound |
| Excitation (max) | ~460 nm (bound to ssDNA/RNA), ~502 nm (monomeric in cytoplasm) | Not explicitly defined for lysosomal staining; likely in the UV-blue range similar to other 9-aminoacridines. |
| Emission (max) | ~650 nm (aggregated in lysosomes), ~525 nm (monomeric in cytoplasm/nucleus) | Not explicitly defined for lysosomal staining; likely blue-green based on 9-aminoacridine scaffold. |
| Fluorescence Quantum Yield | 0.2 in basic ethanol (monomeric) | High for some 9-aminoacridine derivatives (e.g., 0.95 for 3-(9-aminoacridin-2-yl) propionic acid)[5] |
| Photostability | Prone to photobleaching and can be phototoxic upon prolonged illumination.[6] | Data not available, but acridine derivatives can be susceptible to photobleaching. |
| Cytotoxicity | Can be cytotoxic at higher concentrations or upon photoactivation.[7][8] | Cytotoxic effects observed in cancer cell lines (e.g., CTC50 of 13.75 & 18.75 µg/ml for a similar compound on HeLa and A-549 cells respectively).[4] |
Mechanism of Action and Cellular Localization
Acridine Orange
Acridine Orange readily crosses cell membranes in its neutral form. Once inside the cell, it encounters the acidic environment of lysosomes (pH 4.5-5.0). In this acidic milieu, AO becomes protonated and trapped. The high concentration of AO within the lysosomes leads to the formation of aggregates, which exhibit a red fluorescence. In contrast, the monomeric form of AO, present at lower concentrations in the cytoplasm and nucleus where it intercalates with DNA and RNA, fluoresces green. This dual-color emission allows for the ratiometric imaging of lysosomal integrity.
This compound
The precise mechanism for lysosomal staining by this compound has not been experimentally validated. However, based on the known behavior of other 9-aminoacridine derivatives, a similar lysosomotropic mechanism can be hypothesized. As a weak base, it is likely to be cell-permeable and become protonated and trapped within the acidic lumen of lysosomes. The fluorescence properties of this compound within the lysosome are not well-documented. It is plausible that it would exhibit a single fluorescence emission, likely in the blue-green spectrum, characteristic of the 9-aminoacridine fluorophore.
Experimental Protocols
Lysosomal Staining with Acridine Orange
This protocol is adapted from established methods for staining lysosomes in cultured cells.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (for green and red fluorescence)
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of Acridine Orange at a final concentration of 1-5 µg/mL in complete cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the Acridine Orange staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete medium to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set for blue excitation (~488 nm) to observe green fluorescence from the cytoplasm and nucleus, and a filter set for green excitation (~540 nm) to observe red fluorescence from the lysosomes.
Putative Protocol for Lysosomal Staining with this compound
Note: This is a hypothetical protocol based on the general properties of 9-aminoacridines and requires optimization.
Materials:
-
This compound stock solution (concentration to be determined, likely in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (likely for DAPI or GFP channels)
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of this compound in complete cell culture medium. The optimal concentration will need to be determined empirically, starting with a low micromolar range (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. Incubation time may need to be optimized.
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Based on the 9-aminoacridine core, excitation in the UV to blue range (e.g., 360-400 nm) and emission in the blue to green range (e.g., 450-550 nm) should be tested.
Performance Comparison
| Feature | Acridine Orange | This compound (Inferred) |
| Specificity for Lysosomes | High, due to pH-dependent accumulation. | Potentially high, based on its likely nature as a weak base. |
| Ratiometric Imaging | Yes (Green/Red emission shift). This is a major advantage for assessing lysosomal pH and integrity. | Unlikely to be ratiometric; expected to have a single emission peak. |
| Photostability | Moderate, can be phototoxic. | Unknown, but likely a concern for long-term imaging. |
| Ease of Use | Simple and well-established protocols are available. | Requires significant optimization for concentration and incubation times. |
| Commercial Availability | Widely available from numerous suppliers. | Less common, may require custom synthesis or specialized suppliers. |
| Cytotoxicity | A known issue, especially with prolonged exposure or high concentrations. | Likely to be cytotoxic, as indicated by studies on related compounds.[4] |
Conclusion and Recommendations
Acridine Orange remains the gold standard for routine lysosomal staining due to its well-characterized properties, ratiometric fluorescence, and established protocols. Its ability to provide information on both lysosomal localization and the integrity of the acidic environment is a significant advantage for many research applications. However, researchers must be mindful of its potential for phototoxicity and cytotoxicity, especially in live-cell imaging experiments.
This compound presents a potential, but largely unexplored, alternative. Its core 9-aminoacridine structure suggests it may function as a lysosomotropic dye. However, the lack of direct experimental data on its use for lysosomal staining, its fluorescence characteristics in this context, and its photostability and cytotoxicity in non-cancerous cell lines are significant limitations.
For researchers seeking a reliable and well-documented method for lysosomal staining, Acridine Orange is the recommended choice. For those interested in exploring novel fluorescent probes or with specific experimental needs that might be met by the unique properties of a 9-aminoacridine derivative, this compound could be a subject for further investigation. However, this would necessitate a thorough characterization of its photophysical properties, cellular uptake, and toxicity before it can be confidently used as a lysosomal stain.
References
- 1. blog-nanoentek.com [blog-nanoentek.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of acridine orange in: flow cytometric evaluation of erythropoietic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of N-(4-methoxyphenyl)acridin-9-amine and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of compounds, which are known DNA intercalating agents and topoisomerase II inhibitors. Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. This guide will delve into their respective mechanisms of action, present available cytotoxicity data for doxorubicin across various cancer cell lines to serve as a benchmark, and provide a detailed experimental protocol for assessing cytotoxicity.
Data Presentation: A Benchmark for Cytotoxicity
Due to the absence of specific IC50 values for this compound in publicly accessible research, a direct quantitative comparison is not feasible at this time. However, to provide a relevant benchmark, the following table summarizes the reported IC50 values for doxorubicin in several common human cancer cell lines. This data is essential for any future studies aiming to position this compound within the landscape of cytotoxic potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | > 20 |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Mechanisms of Cytotoxicity: A Tale of Two Compounds
The cytotoxic effects of both 9-aminoacridine derivatives and doxorubicin are multifaceted, primarily targeting the integrity and replication of cellular DNA.
This compound and 9-Aminoacridine Derivatives:
The primary mechanism of action for 9-aminoacridine derivatives is their ability to intercalate into DNA, inserting themselves between base pairs. This intercalation distorts the DNA double helix, thereby interfering with critical cellular processes such as DNA replication and transcription. Furthermore, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. Some 9-aminoacridine derivatives have also been reported to influence other signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.
Doxorubicin:
Doxorubicin shares the ability to intercalate into DNA and inhibit topoisomerase II. However, its cytotoxic arsenal is broader. A significant component of doxorubicin's mechanism is the generation of reactive oxygen species (ROS) through redox cycling of its quinone moiety. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its potent anticancer activity. Doxorubicin is also known to induce apoptosis through the activation of various signaling pathways, including the p53, JNK, and p38 MAPK pathways. Recent studies have also implicated the Notch signaling pathway in doxorubicin-induced apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: Proposed mechanisms of 9-aminoacridine derivatives.
Caption: A typical workflow for an MTT cytotoxicity assay.
Experimental Protocols: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compounds (this compound and doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion
While a definitive head-to-head comparison of the cytotoxicity of this compound and doxorubicin awaits further experimental investigation, this guide provides a foundational framework for such studies. Based on the known mechanisms of related 9-aminoacridine compounds, it is plausible that this compound exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. Doxorubicin, while sharing these mechanisms, possesses the additional cytotoxic weapon of ROS generation. Future research should focus on determining the IC50 values of this compound in a panel of cancer cell lines and elucidating its precise molecular targets and effects on key signaling pathways. Such data will be invaluable for the drug development community in assessing its potential as a novel anticancer agent.
A Comparative Analysis of N-(4-methoxyphenyl)acridin-9-amine and its Analogs in Cancer Research
An in-depth guide for researchers, scientists, and drug development professionals on the experimental findings related to the anti-cancer properties of N-(4-methoxyphenyl)acridin-9-amine and its derivatives.
This compound and its derivatives belong to the 9-aminoacridine class of compounds, which are known for their potential as anti-cancer agents.[1][2] These compounds primarily exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3] This guide provides a comparative overview of the experimental data on this compound and related compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Cytotoxicity Data
The anti-proliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below for comparison with standard chemotherapeutic drugs like amsacrine and doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound derivative (5c) | A-549 | >100 | - | - |
| This compound derivative (5c) | HeLa | >100 | - | - |
| 9-Acridinyl amino acid derivative (8) | A-549 | ≈ 6 | Amsacrine | >10 |
| 9-Acridinyl amino acid derivative (9) | A-549 | ≈ 6 | Amsacrine | >10 |
| N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | MCF-7 | Not specified | - | - |
| N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | HT29 | Not specified | - | - |
| N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | HL60 | Most profound activity | - | - |
| Pyrazolo[3,4-b]pyridine derivative (9a) | HeLa | 2.59 | Doxorubicin | 2.35 |
| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 | 4.66 | Doxorubicin | 4.57 |
| Pyrazolo[3,4-b]pyridine derivative (14g) | HCT-116 | 1.98 | Doxorubicin | 2.11 |
Table 1: Comparative in vitro cytotoxicity of this compound derivatives and other related compounds against various cancer cell lines.[3][4][5][6]
It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions. However, the data indicates that certain derivatives of 9-aminoacridine show potent anti-cancer activity, sometimes comparable to or even exceeding that of established drugs in specific cell lines.[3] For instance, derivatives 8 and 9 were particularly effective against the A549 lung cancer cell line.[3]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism by which 9-aminoacridine derivatives are thought to exert their anti-cancer effects is through the disruption of DNA replication and transcription. This is achieved by intercalating into the DNA double helix and inhibiting the function of topoisomerase II.[1][3]
Caption: Proposed mechanism of action for 9-aminoacridine derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, providing an estimate of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., vehicle or a standard drug) and incubated for a specified period (e.g., 24-72 hours).[1][7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few more hours to allow for the formation of formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically involves the reaction of 9-chloroacridine with the corresponding aniline derivative.[6][7] The general synthetic route is a nucleophilic substitution reaction.
For example, the synthesis of N-(4-methoxyphenyl)anthranilic acid, a precursor for some acridine derivatives, can be achieved through a modified Ullmann-Goldberg reaction.[7] The synthesis of N-(isopropyl)-9-[(4′-methoxy)phenylamino]acridine-4-carboxamide involves reacting N-(isopropyl)-9-chloroacridine-4-carboxamide with p-anisidine.[6]
Conclusion
The experimental data available for this compound and its derivatives highlight their potential as a promising class of anti-cancer agents. Their mechanism of action, primarily targeting DNA through intercalation and topoisomerase II inhibition, is a well-established strategy in cancer chemotherapy. The comparative data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for further research and development in this area. Future studies could focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as exploring their in vivo activity in preclinical models.
References
- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Comparative Analysis of N-(4-methoxyphenyl)acridin-9-amine and its Analogs in Cancer Research
A comprehensive guide for researchers and drug development professionals on the synthesis, cytotoxic activity, and mechanism of action of N-(4-methoxyphenyl)acridin-9-amine and its analogs as potential anticancer agents.
The 9-aminoacridine scaffold is a cornerstone in the development of anticancer agents, primarily due to its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This guide provides a comparative analysis of this compound and its analogs, focusing on their chemical synthesis, in vitro cytotoxicity against various cancer cell lines, and the underlying molecular mechanisms of their action. The strategic substitution on the 9-anilino ring significantly influences the biological activity of these compounds, making a detailed comparative study essential for the rational design of more potent and selective anticancer drugs.
Synthesis of N-Aryl-9-Aminoacridine Derivatives
The synthesis of this compound and its analogs is typically achieved through a multi-step process. A common synthetic route involves the Ullmann condensation of an appropriately substituted aniline with 2-chlorobenzoic acid to form an N-phenylanthranilic acid intermediate. This intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 9-chloroacridine. Finally, a nucleophilic substitution reaction between the 9-chloroacridine and an aniline derivative affords the target N-aryl-9-aminoacridine.
A generalized workflow for the synthesis is presented below:
Comparative Cytotoxicity
The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines, including lung carcinoma (A-549) and cervical cancer (HeLa). The potency of these compounds is largely dependent on the nature and position of the substituents on both the acridine ring and the 9-anilino moiety.
For instance, a study investigating a series of 2-methoxy-9-anilinoacridine derivatives revealed that the presence of a methoxy group on the acridine ring, combined with specific substitutions on the anilino ring, significantly impacts anticancer activity.[1] The table below summarizes the cytotoxic activities (CTC₅₀ in µg/mL) of selected analogs.[1]
| Compound | Substituent on 9-Anilino Ring | Acridine Ring Substitution | A-549 CTC₅₀ (µg/mL) | HeLa CTC₅₀ (µg/mL) |
| 1 | 4'-Chloro | 2-Methoxy | - | - |
| 2 | 3'-Trifluoromethyl | 2-Methoxy | 18.75 | 13.75 |
| 3 | 4'-Methyl | 2-Methoxy | - | - |
| 4 | 3'-Trifluoromethyl | Unsubstituted | 36.25 | 31.25 |
Note: Data extracted from a study by Kumar et al.[1] Some values were not reported.
The data suggests that the combination of a 2-methoxy group on the acridine core and a 3'-trifluoromethyl group on the anilino ring (Compound 2) results in the most potent cytotoxic activity against both A-549 and HeLa cell lines.[1] This highlights the importance of electron-withdrawing groups at the meta position of the anilino substituent for enhanced anticancer efficacy.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for the anticancer activity of 9-aminoacridine derivatives is the inhibition of human topoisomerase II.[2][3] These compounds act as "topoisomerase poisons" by intercalating into the DNA and stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][4]
The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by N-aryl-9-aminoacridines.
Experimental Protocols
General Synthesis of N-Aryl-9-Aminoacridines[1]
-
Synthesis of N-(substituted-phenyl)anthranilic acid: A mixture of the appropriately substituted aniline, 2-chlorobenzoic acid, sodium acetate, copper powder, and copper oxide in dimethylformamide (DMF) is heated at 160-170°C for 2-3 hours. The reaction mixture is then poured into crushed ice, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 9-chloroacridine: The N-(substituted-phenyl)anthranilic acid is refluxed with freshly distilled phosphorus oxychloride (POCl₃) under a nitrogen atmosphere for 2-3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured into crushed ice with stirring. The mixture is neutralized with a suitable base (e.g., ammonia solution), and the precipitated 9-chloroacridine is filtered, washed with water, and dried.
-
Synthesis of N-Aryl-9-Aminoacridine: A mixture of the 9-chloroacridine and the desired aniline derivative in phenol is heated at 100-120°C for 2-4 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a suitable solvent (e.g., ethanol or acetone). The solid is filtered, washed, and recrystallized to afford the final N-aryl-9-aminoacridine.
Cytotoxicity Evaluation using MTT Assay[1][5]
-
Cell Seeding: Cancer cells (e.g., A-549, HeLa) are seeded in 96-well plates at a density of approximately 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized N-aryl-9-aminoacridine derivatives and incubated for a further 48-72 hours. A control group with no drug treatment is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CTC₅₀ (concentration that causes 50% inhibition of cell growth) is determined from the dose-response curves.
The experimental workflow for the MTT assay is depicted below:
Conclusion
The comparative analysis of this compound and its analogs demonstrates that strategic structural modifications can significantly enhance their anticancer activity. The presence of a methoxy group on the acridine ring and an electron-withdrawing group, such as trifluoromethyl, on the 9-anilino moiety appears to be a favorable combination for potent cytotoxicity against lung and cervical cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis. Further research focusing on the synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties will be instrumental in developing more effective and selective 9-aminoacridine-based cancer therapeutics.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of N-(4-methoxyphenyl)acridin-9-amine in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cellular activity of acridine-based compounds, with a focus on N-(4-methoxyphenyl)acridin-9-amine and its analogs. Due to the limited specific experimental data for this compound in publicly available literature, this guide centers on the well-characterized and clinically relevant compound, Amsacrine (m-AMSA), as a primary benchmark for comparison. The structure-activity relationships (SAR) of related 9-anilinoacridines are discussed to infer the expected behavior of this compound.
Introduction to Acridine-Based Compounds
Acridine derivatives are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiparasitic properties.[1][2] Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism of their cytotoxic effects.[1] Many acridine derivatives also function as topoisomerase inhibitors, enzymes crucial for managing DNA topology during replication and transcription.[3][4]
Comparative Analysis of Amsacrine and Other Topoisomerase Inhibitors
Amsacrine (N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide) is a synthetic 9-anilinoacridine derivative that has been used in the treatment of acute leukemias.[3][5] It functions as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death.[3][6] Its activity is often compared to other topoisomerase inhibitors like etoposide and doxorubicin.
Table 1: Comparative Cytotoxicity of Amsacrine and Other Topoisomerase II Inhibitors
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Amsacrine (m-AMSA) | Jurkat (Leukemia) | 0.1 - 1.0 (effective concentration for DNA strand breaks) | Topoisomerase II poison, DNA intercalator | [4] |
| Etoposide | Various | 1 - 50 | Topoisomerase II poison | [7] |
| Doxorubicin | Various | 0.01 - 1.0 | Topoisomerase II poison, DNA intercalator | [8] |
| Mitoxantrone | Various | 0.01 - 0.5 | Topoisomerase II poison, DNA intercalator | [4] |
Expected Specificity of this compound
Based on structure-activity relationship studies of 9-anilinoacridine derivatives, the biological activity of this compound can be inferred. The 9-anilinoacridine core is essential for DNA intercalation and topoisomerase II inhibition.[4][9] Substituents on the anilino ring significantly influence the compound's potency and specificity.[4][5]
The 4-methoxyphenyl group in the target compound is an electron-donating group, which may affect its DNA binding affinity and interaction with topoisomerase II. Studies on similar compounds have shown that the position and nature of substituents on the anilino ring are critical for cytotoxicity.[5] For instance, some sulfur-containing 9-anilinoacridines have demonstrated more potent antitumor activity than amsacrine in certain cell lines, suggesting that modifications to the anilino side chain can enhance efficacy.[3]
It is hypothesized that this compound will also act as a topoisomerase II inhibitor and DNA intercalator. However, its specific cytotoxicity profile and potential for differential activity across various cancer cell lines would require direct experimental evaluation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Test compound
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the 10x reaction buffer, supercoiled DNA, ATP, and the test compound at various concentrations.[14]
-
Initiate the reaction by adding the topoisomerase II enzyme to each tube.[15]
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[16]
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[14]
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the no-drug control.
Visualizations
Caption: Mechanism of action of acridine derivatives as topoisomerase II inhibitors.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. inspiralis.com [inspiralis.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. topogen.com [topogen.com]
N-(4-methoxyphenyl)acridin-9-amine: A Comparative Analysis of its Performance as a DNA Intercalator
For Immediate Release
In the landscape of cancer research and drug development, DNA intercalators remain a pivotal class of therapeutic agents. This guide provides a comprehensive comparison of the performance of N-(4-methoxyphenyl)acridin-9-amine and its analogues against other well-established DNA intercalators, including doxorubicin, ethidium bromide, and proflavine. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Performance Comparison of DNA Intercalators
The efficacy of a DNA intercalator is primarily determined by its affinity for DNA and its cytotoxic effect on cancer cells. The following tables summarize the available quantitative data for this compound analogues and other prominent DNA intercalators.
Table 1: DNA Binding Affinity of Selected Intercalators
| Compound | DNA Binding Constant (K) [M⁻¹] | Method |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | Optical Method |
| Ethidium Bromide | 0.31 x 10⁶ | Flow Injection Analysis |
| Proflavine | 2.32 x 10⁴ | Voltammetry |
| Amsacrine (m-AMSA) | Not explicitly quantified, but described as a potent intercalator | Topoisomerase I-based supercoiling assay |
| This compound | Data not available | - |
Table 2: Cytotoxicity of Selected Intercalators against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀/CTC₅₀ (µM) | Assay |
| Doxorubicin | MCF-7 (Breast) | ~1.0 - 2.5 | MTT Assay |
| A549 (Lung) | > 20 | MTT Assay | |
| HeLa (Cervical) | ~0.1 - 0.5 | Various | |
| Ethidium Bromide | MGC-803 (Gastric) | 2.1 | TRAP-PCR-ELISA |
| MDA-MB-231 (Breast) | 2.33 | TRAP-PCR-ELISA | |
| Proflavine | Data not available | - | - |
| Amsacrine (m-AMSA) | HT1376 (Bladder) | ~0.19 | Not specified |
| RT112 (Bladder) | ~0.046 | Not specified | |
| RT4 (Bladder) | ~0.023 | Not specified | |
| 833K (Testis) | ~0.012 | Not specified | |
| Susa (Testis) | ~0.005 | Not specified | |
| GH (Testis) | ~0.012 | Not specified | |
| N-(substituted)-9-aminoacridine derivative | HeLa (Cervical) | 13.75 (µg/ml) | MTT Assay |
| A549 (Lung) | 18.75 (µg/ml) | MTT Assay | |
| N-(3,5-dimethoxyphenyl)acridin-9-amine | HL60 (Leukemia) | Showed profound antiproliferative activity | MTT Assay |
Note: The cytotoxicity data for a close analogue of the target compound, a N-(substituted)-9-aminoacridine derivative, is presented in µg/ml. A precise IC₅₀ value in µM for this compound is not available in the reviewed literature. The data on N-(3,5-dimethoxyphenyl)acridin-9-amine indicates significant activity against leukemia cells.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
DNA intercalators, such as this compound, exert their cytotoxic effects by inserting themselves between the base pairs of the DNA double helix. This process disrupts the normal structure and function of DNA, leading to the inhibition of replication and transcription, and ultimately triggering programmed cell death, or apoptosis.
Caption: General signaling pathway of apoptosis induced by DNA intercalators.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
DNA Binding Assays
1. UV-Visible (UV-Vis) Spectroscopy Titration
This method is used to determine the binding affinity of a compound to DNA by monitoring changes in the UV-Vis absorption spectrum.
-
Materials:
-
Calf Thymus DNA (ctDNA) solution of known concentration in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Stock solution of the intercalator in the same buffer.
-
Quartz cuvettes.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
A fixed concentration of the intercalator solution is placed in a quartz cuvette.
-
The initial absorbance spectrum is recorded.
-
Small aliquots of the ctDNA solution are incrementally added to the cuvette.
-
After each addition, the solution is allowed to equilibrate, and the absorbance spectrum is recorded.
-
Changes in the absorbance intensity (hypochromism or hyperchromism) and wavelength shifts are monitored.
-
The binding constant (K) is calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation.
-
2. Fluorescence Spectroscopy
This technique measures the changes in the fluorescence properties of an intercalator upon binding to DNA.
-
Materials:
-
Fluorescent intercalator (e.g., ethidium bromide as a competitive binder or the test compound if it is fluorescent).
-
ctDNA solution.
-
Fluorometer.
-
-
Procedure:
-
A solution of the fluorescent probe is prepared in a suitable buffer.
-
The initial fluorescence emission spectrum is recorded.
-
Aliquots of the ctDNA solution are added, and the fluorescence spectrum is recorded after each addition.
-
The increase or decrease (quenching) in fluorescence intensity is measured.
-
For non-fluorescent test compounds, a competitive binding assay is performed by titrating a solution of DNA pre-incubated with a fluorescent intercalator (e.g., ethidium bromide) with the test compound. The displacement of the fluorescent probe leads to a decrease in fluorescence, which can be used to determine the binding affinity of the test compound.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the conformational changes in DNA upon the binding of an intercalator.
-
Materials:
-
ctDNA solution.
-
Intercalator solution.
-
CD spectropolarimeter.
-
-
Procedure:
-
The CD spectrum of the ctDNA solution is recorded in the absence of the intercalator.
-
The intercalator is added to the ctDNA solution, and the CD spectrum is recorded again.
-
Changes in the characteristic B-form DNA CD signals (a positive band around 275 nm and a negative band around 245 nm) are observed, which can indicate an intercalative binding mode.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
Test compound (intercalator) at various concentrations.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT reagent is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Caption: Workflow for evaluating DNA intercalator performance.
Conclusion
This comparative guide highlights the performance of this compound and its analogues in the context of established DNA intercalators. While direct quantitative data for the DNA binding affinity of the primary compound is not currently available, the information on its structural analogues suggests a potent intercalative mechanism and significant cytotoxic activity. The provided experimental protocols offer a standardized framework for further investigation and validation. The continued exploration of 9-anilinoacridine derivatives, such as this compound, holds promise for the development of novel and effective anticancer therapeutics.
References
A Comparative Guide to the Photostability of N-(4-methoxyphenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative photostability assessment of N-(4-methoxyphenyl)acridin-9-amine, a substituted 9-aminoacridine. Due to the limited availability of direct, quantitative photostability data for this compound in publicly accessible literature, this document outlines a comprehensive experimental protocol for a comparative study. This guide uses Amsacrine, a structurally related and clinically relevant 9-anilinoacridine derivative, as a comparator to establish a baseline for photostability. Amsacrine is known to be light-sensitive, and its photo-induced degradation has been associated with enhanced mutagenicity.[1]
The protocols described herein are based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new active substances and medicinal products. These experiments are designed to yield quantitative data, enabling a direct and objective comparison of the photostability of this compound against Amsacrine and other potential alternatives.
Comparative Photostability Data
Following the execution of the experimental protocols detailed in this guide, the quantitative data should be summarized as shown in the table below. This structured presentation will facilitate a clear and direct comparison of the photostability profiles of the tested compounds.
| Compound | Initial Concentration (µM) | Irradiation Time (h) | % Degradation | Photodegradation Rate Constant (k) | Quantum Yield (Φ) | Major Photodegradants (if identified) |
| This compound | ||||||
| Amsacrine (Comparator) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the photostability of this compound and the comparator compound, Amsacrine.
1. Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and Amsacrine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
Working Solutions: Dilute the stock solutions with a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.
-
Sample Aliquots: Transfer the working solutions into quartz cuvettes for irradiation. Prepare corresponding control samples by wrapping identical cuvettes in aluminum foil to serve as dark controls.
2. Irradiation Conditions
-
Light Source: Utilize a photostability chamber equipped with a light source that complies with ICH Q1B guidelines. This typically involves a combination of a cool white fluorescent lamp and a near-UV lamp to provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.
-
Temperature Control: Maintain a constant temperature within the chamber (e.g., 25°C) to minimize thermal degradation.
-
Exposure Time: Expose the samples to the light source for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours).
3. Analytical Method for Degradation Monitoring
-
High-Performance Liquid Chromatography (HPLC): Employ a validated reverse-phase HPLC method with UV detection to quantify the concentration of the parent compound and detect the formation of photodegradants.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of acridine derivatives.
-
Column: A C18 column is typically suitable.
-
Detection: Monitor the absorbance at the λmax of the parent compound.
-
-
Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration. The photodegradation rate constant (k) can be determined by plotting the natural logarithm of the concentration versus time.
4. Quantum Yield Determination
-
Actinometry: Use a chemical actinometer (e.g., quinine hydrochloride) to measure the photon flux of the light source.
-
Calculation: The quantum yield (Φ) of photodegradation can be calculated using the following equation: Φ = (moles of compound degraded) / (moles of photons absorbed)
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the comparative photostability assessment.
Caption: Workflow for Comparative Photostability Testing.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for N-(4-methoxyphenyl)acridin-9-amine
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of N-(4-methoxyphenyl)acridin-9-amine. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a compliant research environment. The following procedures are based on the known hazards of the parent compound, acridine, and related derivatives, which are classified as harmful, irritant, and potentially carcinogenic[1].
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These requirements are based on the potential for skin, eye, and respiratory irritation, as well as the carcinogenic risk associated with acridine compounds[1][2].
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Contaminated gloves should be disposed of immediately. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust[3]. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, all operations involving this compound must be conducted within a certified chemical fume hood.
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible[4].
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and initial dilutions of the solid compound within a chemical fume hood to control dust and potential inhalation hazards[4].
-
Use a spatula for transferring the solid. Avoid creating dust.
2. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container closed whenever possible.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1].
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan: Step-by-Step Waste Management
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination[1][5].
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams[1].
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Management:
-
Keep waste containers tightly closed when not in use and store them in a designated secondary containment area within the laboratory.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations[1].
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[4].
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen[4].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][4].
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
